molecular formula C7H7BrN2O B1272030 2-Bromo-N-methylisonicotinamide CAS No. 337536-01-3

2-Bromo-N-methylisonicotinamide

Cat. No.: B1272030
CAS No.: 337536-01-3
M. Wt: 215.05 g/mol
InChI Key: VHTGUQFOXREDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methylisonicotinamide (CAS 337536-01-3) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol, belongs to the class of pyridine derivatives . Its structure features both a bromo substituent and an N-methylcarboxamide group on the pyridine ring, making it a versatile building block for the construction of more complex molecules . Researchers utilize this and related isonicotinamide derivatives as core scaffolds in medicinal chemistry, particularly in the development of potent enzyme inhibitors. Studies on similar structures have shown potential for applications such as β-Secretase (BACE-1) inhibition for Alzheimer's disease research and xanthine oxidase inhibition relevant to conditions like gout . The bromine atom at the 2-position offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of various aromatic and other functional groups. Simultaneously, the N-methylamide group can influence the compound's physicochemical properties. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGUQFOXREDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376241
Record name 2-BROMO-N-METHYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337536-01-3
Record name 2-BROMO-N-METHYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-methylisonicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Situating 2-Bromo-N-methylisonicotinamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-methylisonicotinamide

This compound is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug development. The strategic placement of the bromine atom, the amide group, and the pyridine nitrogen makes it a valuable intermediate for constructing more complex molecules through various cross-coupling reactions and other synthetic transformations. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods to ensure its quality and purity.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in available data and established analytical principles. It is designed for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of this compound.

Core Compound Identification and Properties

Precise identification is the cornerstone of any chemical research. The fundamental identifiers and properties of this compound are summarized below.

IdentifierValueSource
IUPAC Name 2-bromo-N-methylpyridine-4-carboxamidePubChemLite[1]
CAS Number 337536-01-3US Biological Life Sciences[2]
Molecular Formula C₇H₇BrN₂OUS Biological Life Sciences[2]
Molecular Weight 215.05 g/mol US Biological Life Sciences[2]
Canonical SMILES CNC(=O)C1=CC(=NC=C1)BrPubChemLite[1]
InChI Key VHTGUQFOXREDMP-UHFFFAOYSA-NPubChemLite[1]
Predicted XlogP 1.0PubChemLite[1]
  • Rationale for Importance : The molecular formula and weight are essential for stoichiometric calculations in reaction planning and for mass spectrometry verification.[2] The CAS number provides a unique, unambiguous identifier for database searches and regulatory purposes.[2] Structural identifiers like SMILES and InChIKey are crucial for computational modeling and cheminformatics.[1]

Key Physicochemical Parameters: A Deeper Dive

The behavior of a molecule in both chemical reactions and biological systems is dictated by its physical properties. This section explores the critical parameters for this compound.

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Partition Coefficient (logP) : The predicted XlogP value for this compound is 1.0.[1] This value suggests a balanced character, indicating that the molecule possesses moderate lipophilicity. It is not excessively greasy, which could lead to poor aqueous solubility, nor is it overly polar, which might impede its ability to cross biological membranes. This balance is often a desirable starting point in drug discovery.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule dictate its ionization state at different pH levels, which profoundly impacts its solubility, permeability, and interaction with biological targets.

  • Expected Ionization : this compound has two primary sites for acid-base chemistry: the pyridine nitrogen and the amide N-H proton. The pyridine nitrogen is expected to be weakly basic. For comparison, the pKa of pyridine itself is approximately 5.2. The electron-withdrawing effects of the bromine and carboxamide groups would be expected to lower this value, making it a weaker base than pyridine. The amide proton is generally considered very weakly acidic (pKa > 15) and is not expected to ionize under physiological conditions.

  • Causality in Drug Development : Determining the pKa of the pyridine nitrogen is crucial. A compound's charge state in the stomach (pH ~2), intestines (pH ~6-7.5), and blood (pH ~7.4) governs its absorption and distribution. An accurate pKa is essential for developing relevant dissolution and formulation strategies.

Stability and Storage

The stability of a chemical entity is paramount for ensuring the integrity of experimental results and for defining its shelf-life.

  • Chemical Stability : While detailed stability studies are not publicly available, general chemical principles apply. Halogenated aromatic compounds are typically stable under standard laboratory conditions. However, they can be susceptible to nucleophilic aromatic substitution under harsh basic conditions or photodegradation upon prolonged exposure to UV light. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.

  • Recommended Storage : Based on safety data sheets for similar chemical structures, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3]

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of this compound. This section outlines the expected results and the logic behind the chosen analytical techniques.

G cluster_workflow Analytical Characterization Workflow Sample Sample Received LCMS LC-MS Analysis Sample->LCMS Verify Mass & Purity NMR NMR Spectroscopy LCMS->NMR Confirm Structure Final Confirmed Structure & Purity NMR->Final

Caption: Logical workflow for the analytical characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming the molecular weight of a compound. For this compound, Electrospray Ionization (ESI) is the preferred method due to the presence of ionizable sites.

  • Expected Observations : The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for all bromine-containing ions. The mass difference between these isotopic peaks will be approximately 2 Da.

Table of Predicted Mass-to-Charge Ratios (m/z)

Adduct IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Source
[M+H]⁺ 214.98146216.97941PubChemLite[1]
[M+Na]⁺ 236.96340238.96135PubChemLite[1]
  • Interpretation : Observing the [M+H]⁺ ion at m/z ~215 and ~217 in a 1:1 ratio provides very strong evidence for the compound's identity and elemental composition. This self-validating isotopic pattern is a definitive signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. While experimental spectra were not found, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure.

  • ¹H NMR Predictions :

    • Aromatic Protons (3H) : The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, they will likely appear as distinct multiplets, with their coupling patterns revealing their positions relative to each other.

    • Amide Proton (1H) : A broad singlet or triplet (due to coupling with the N-methyl group) is expected, typically in the region of δ 8.0-9.5 ppm. Its chemical shift can be sensitive to solvent and concentration.

    • N-Methyl Protons (3H) : A singlet or a doublet (if coupled to the N-H proton) is expected around δ 2.8-3.2 ppm.

  • ¹³C NMR Predictions :

    • Aromatic Carbons (5C) : Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C2) will be significantly shifted.

    • Carbonyl Carbon (1C) : The amide carbonyl carbon will appear as a single peak in the downfield region, typically δ 160-175 ppm.

    • N-Methyl Carbon (1C) : A single peak in the aliphatic region, around δ 25-30 ppm.

Experimental Protocols

The following protocols describe standard, validated methodologies for determining the key physicochemical properties discussed.

Protocol 1: Purity and Identity Confirmation by LC-MS

This method provides a rapid assessment of both purity (by UV detection) and identity (by MS detection).

  • Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute 1:100 with a 50:50 mixture of water and acetonitrile for a final concentration of 10 µg/mL.

  • Instrumentation :

    • HPLC : A standard system (e.g., Agilent 1260, Waters Alliance) with a UV detector.

    • Column : C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

    • Mass Spectrometer : An ESI-MS system.

  • LC Method :

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate : 0.8 mL/min.

    • Injection Volume : 5 µL.

    • UV Detection : 254 nm.

  • MS Method :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Range : m/z 100-500.

  • Data Analysis :

    • Assess the UV chromatogram for a single major peak. Calculate purity as the area of the main peak divided by the total area of all peaks.

    • Examine the mass spectrum corresponding to the major peak. Confirm the presence of ions at m/z ~215 and ~217 with a ~1:1 isotopic ratio.

Protocol 2: Structural Elucidation by NMR Spectroscopy

This protocol confirms the precise atomic connectivity of the molecule.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended): Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all signals.

  • Data Analysis :

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H signals to confirm the proton count for each environment.

    • Analyze the chemical shifts and coupling patterns to assign each signal to a specific proton or carbon in the molecule, comparing the results against the expected structure.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its physicochemical profile, characterized by balanced lipophilicity (predicted XlogP of 1.0) and the presence of key functional groups for further modification, makes it an attractive synthetic intermediate.[1] A thorough characterization, leveraging standard analytical techniques such as LC-MS for identity and purity, and NMR spectroscopy for definitive structural confirmation, is essential for its reliable application in research and development. This guide provides the foundational knowledge and actionable protocols necessary for scientists to confidently utilize and characterize this important chemical entity.

References

  • PubChemLite. (n.d.). This compound (C7H7BrN2O). Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 2-Bromo-N-methylisonicotinamide: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-N-methylisonicotinamide, a functionalized pyridine derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, plausible synthetic routes with a detailed experimental protocol, and predicted spectroscopic characteristics. Furthermore, it explores the compound's potential applications in drug discovery and development, grounded in the established utility of its core structural motifs. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern medicinal chemistry. The strategic introduction of functional groups onto the pyridine core allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. This compound emerges as a particularly interesting building block, incorporating three key features: a pyridine core, a reactive bromine atom at the 2-position, and an N-methylcarboxamide group at the 4-position. This combination offers a rich platform for chemical diversification and the synthesis of complex molecular architectures.

The bromine substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of various carbon-carbon and carbon-heteroatom bonds. The N-methylisonicotinamide moiety, on the other hand, can participate in crucial hydrogen bonding interactions with biological targets and influence the molecule's solubility and metabolic fate. This guide aims to provide a detailed technical resource on the molecular characteristics and synthetic utility of this promising, yet not extensively documented, chemical entity.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its distinct molecular architecture.

2.1. Molecular Structure

The IUPAC name for this compound is 2-bromo-N-methylpyridine-4-carboxamide . Its structure consists of a pyridine ring substituted with a bromine atom at the C2 position and an N-methylcarboxamide group at the C4 position.

Caption: 2D structure of this compound.

2.2. Physicochemical Data

While a specific CAS Registry Number for this compound is not readily found in public databases, its fundamental properties can be calculated. It is important to note that a dedicated CAS number has been assigned to the isomeric 2-bromo-isonicotinamide (29840-73-1) and other related structures[1]. The absence of a specific CAS number for the N-methylated title compound suggests it is a novel or less-common research chemical.

PropertyValueSource
Molecular Formula C₇H₇BrN₂OCalculated
Molecular Weight 215.05 g/mol Calculated
Monoisotopic Mass 213.97418 DaCalculated
XLogP3 (Predicted) 1.0 - 1.5Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 1Calculated

Synthesis and Reactivity

A robust and reliable synthetic route is paramount for the utilization of any chemical building block. While a specific, published protocol for this compound is not available, a highly plausible and efficient synthesis can be designed based on well-established amidation reactions.

3.1. Proposed Synthetic Pathway: Amide Coupling

The most direct and logical approach to synthesize this compound is through the coupling of 2-bromoisonicotinic acid with methylamine. This transformation can be achieved using standard peptide coupling reagents.

G A 2-Bromoisonicotinic Acid F Reaction Mixture A->F B Methylamine (or Methylamine HCl) B->F C Coupling Reagent (e.g., HATU, HBTU) C->F D Organic Base (e.g., DIPEA) D->F E Aprotic Solvent (e.g., DMF, DCM) E->F G Work-up and Purification F->G Stir at RT H This compound G->H Chromatography

Caption: Proposed workflow for the synthesis of this compound.

3.2. Experimental Protocol (Representative)

The following protocol is a representative procedure based on standard amide coupling methodologies. Researchers should optimize conditions as necessary.

Materials:

  • 2-Bromoisonicotinic acid (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a solution of 2-bromoisonicotinic acid in anhydrous DMF, add methylamine hydrochloride, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

3.3. Reactivity Profile

The chemical reactivity of this compound is dominated by the bromine atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution and is an excellent handle for various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it a valuable intermediate for generating libraries of analogues in a drug discovery campaign. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Spectroscopic Characterization (Theoretical)

No experimental spectroscopic data for this compound has been found in the public domain. However, based on its structure and data from analogous compounds, a predicted spectroscopic profile can be outlined.

Spectroscopy Predicted Signals
¹H NMR - Aromatic protons on the pyridine ring (doublet and singlet, ~8.0-8.5 ppm).- N-H proton of the amide (broad singlet, ~8.0-8.5 ppm).- Methyl protons (doublet, ~2.9 ppm, coupled to the N-H proton).
¹³C NMR - Carbonyl carbon (~165 ppm).- Aromatic carbons (~120-150 ppm).- Methyl carbon (~26 ppm).
IR (Infrared) - N-H stretch (~3300 cm⁻¹).- C=O stretch (amide I band) (~1650 cm⁻¹).- N-H bend (amide II band) (~1550 cm⁻¹).- C-Br stretch (~600-700 cm⁻¹).
Mass Spectrometry - Expected M+ and M+2 isotopic pattern for a monobrominated compound.

Applications in Research and Drug Development

While specific applications of this compound are not yet widely reported, its structural motifs are prevalent in molecules with significant biological activity. This suggests its potential as a key building block in various therapeutic areas.

5.1. Scaffold for Kinase Inhibitors

The 2-aminopyridine and related scaffolds are central to the design of numerous kinase inhibitors. The bromine atom at the 2-position of the title compound can be readily displaced or used in cross-coupling reactions to introduce functionalities that can interact with the hinge region of a kinase active site. The N-methylisonicotinamide portion can extend into the solvent-exposed region, providing opportunities to enhance potency and modulate physicochemical properties.

cluster_0 Lead Generation cluster_1 Biological Screening cluster_2 Lead Optimization A 2-Bromo-N-methyl- isonicotinamide C Suzuki/Stille/etc. Cross-Coupling A->C B Library of Boronic Acids/ Other Coupling Partners B->C D Diverse Chemical Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimized Lead Compound G->H

Caption: Role of this compound in a typical drug discovery workflow.

5.2. Agrochemical Development

Pyridine-based structures are also common in modern agrochemicals, including herbicides and fungicides. The reactivity of the 2-bromo position allows for the synthesis of derivatives with potential applications in crop protection. For instance, related pyridinylureas have been investigated as herbicides that target photosynthesis.

5.3. Materials Science

The rigid, aromatic nature of the pyridine ring, combined with the potential for functionalization at the 2-position, makes this compound a candidate for the synthesis of novel organic materials, such as ligands for metal complexes or components of functional polymers.

Conclusion

This compound is a promising, albeit under-characterized, heterocyclic building block. Its combination of a pyridine core, a reactive bromine handle, and an N-methylcarboxamide group provides a rich platform for chemical synthesis and diversification. While a dedicated CAS number and experimental spectroscopic data are not yet publicly available, its synthesis is readily achievable through standard methodologies. The potential applications of this compound in drug discovery, particularly in the development of kinase inhibitors, and in agrochemical research are significant. This technical guide serves as a foundational resource to encourage and facilitate further investigation and utilization of this versatile chemical intermediate.

References

  • PubChem. (n.d.). 2-Bromo-4-methylpyridine. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for making 2-bromopyridine.
  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of some N‐substituted isonicotinamides. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2018). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-bromopyridine.
  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). New menthyl nicotinate synthesis process.
  • ResearchGate. (n.d.). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. Retrieved January 24, 2026, from [Link]

Sources

Potential therapeutic targets of 2-Bromo-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Bromo-N-methylisonicotinamide

Preamble: Navigating the Frontier of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of identifying next-generation therapeutics. This guide focuses on this compound, a compound for which direct, extensive biological data is not yet publicly available. The absence of established targets necessitates a predictive and inferential approach, grounded in the well-documented activities of structurally related molecules. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals, postulating potential therapeutic avenues for this compound by leveraging data from analogous nicotinamide derivatives. Our primary hypothesis centers on Nicotinamide N-methyltransferase (NNMT) as a highly probable therapeutic target, with secondary considerations for other enzyme families known to interact with nicotinamide-like scaffolds.

Section 1: The Case for Nicotinamide N-methyltransferase (NNMT) as a Primary Target

Mechanistic Rationale and Disease Relevance

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation.[1][2] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3]

Elevated expression of NNMT has been implicated in a range of pathologies, including cancer, metabolic disorders such as obesity and type-2 diabetes, and neurodegenerative diseases.[1][4][5] In these contexts, NNMT is no longer considered a simple metabolic enzyme but a key driver of disease progression.[1] The therapeutic rationale for inhibiting NNMT is multifactorial:

  • Metabolic Reprogramming in Cancer: Many tumors overexpress NNMT, which is thought to contribute to tumorigenesis by altering cellular methylation patterns and promoting a pro-oncogenic metabolic state.[6]

  • Energy Homeostasis in Metabolic Disease: Overexpression of NNMT in adipose tissue and the liver has been linked to obesity and insulin resistance.[4][5] Inhibition of NNMT is proposed to restore normal metabolic function.

  • Epigenetic Regulation: By consuming SAM, NNMT influences the cellular pool of this critical methyl donor, thereby affecting a wide range of methylation reactions, including histone and DNA methylation.[3] This positions NNMT as a key epigenetic regulator.

Given that this compound is a derivative of nicotinamide, it is highly plausible that it could act as a competitive inhibitor of NNMT, binding to the nicotinamide-binding pocket of the enzyme.

Proposed Mechanism of Action at NNMT

The proposed interaction of this compound with NNMT is predicated on its structural similarity to the natural substrate, nicotinamide. The core pyridine ring and the carboxamide group are key features for recognition by the NNMT active site. The bromine and N-methyl substitutions would be expected to modulate the binding affinity and selectivity.

NNMT_Inhibition cluster_NNMT_Reaction Endogenous NNMT Catalysis cluster_Inhibition Proposed Inhibition by this compound SAM S-adenosyl- L-methionine (SAM) NNMT NNMT Enzyme SAM->NNMT Co-substrate NA Nicotinamide (NA) NA->NNMT Substrate MNA 1-methylnicotinamide (MNA) NNMT->MNA Product SAH S-adenosyl- L-homocysteine (SAH) NNMT->SAH By-product Inhibitor 2-Bromo-N- methylisonicotinamide Inhibitor->NNMT Competitive Inhibition

Caption: Proposed competitive inhibition of NNMT by this compound.

Section 2: Experimental Workflows for Target Validation

The validation of NNMT as a target for this compound requires a multi-step, self-validating experimental cascade.

Initial Screening: In Vitro Enzymatic Assays

The first step is to confirm direct inhibition of recombinant human NNMT. A common method is a radioactivity-based assay using [³H]-SAM.

Protocol: Radio-enzymatic NNMT Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM DTT).

  • Compound Preparation: Serially dilute this compound in DMSO to create a concentration gradient.

  • Enzyme and Substrate Addition: In a 96-well plate, add recombinant human NNMT, nicotinamide, and the test compound.

  • Initiation of Reaction: Start the reaction by adding [³H]-SAM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Separation: Stop the reaction and separate the radiolabeled product (MNA) from the unreacted [³H]-SAM. This can be achieved using phosphocellulose paper or a charcoal slurry, which binds the charged MNA.

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement and Functional Assays

Demonstrating that the compound inhibits NNMT within a cellular context is a critical next step. This validates that the compound is cell-permeable and engages its target in a more physiologically relevant environment.

Protocol: Cellular NNMT Activity Assay

  • Cell Culture: Culture a cell line with high endogenous NNMT expression (e.g., specific cancer cell lines or HEK293 cells overexpressing NNMT).

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

  • Metabolite Extraction: Lyse the cells and extract metabolites.

  • Quantification of MNA: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular levels of MNA. A reduction in MNA levels in treated cells compared to vehicle-treated controls indicates NNMT inhibition.

  • Data Analysis: Determine the IC50 for the reduction of cellular MNA.

Downstream Functional Impact

Inhibition of NNMT should lead to predictable downstream cellular effects. These can be assessed through various functional assays.

Protocol: Proliferation Assay in Cancer Cell Lines

  • Cell Seeding: Seed cancer cells known to be dependent on NNMT activity in 96-well plates.

  • Compound Treatment: Treat the cells with a dose range of this compound.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo, or crystal violet staining.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Target_Validation_Workflow A In Vitro Enzymatic Assay (Recombinant NNMT) B Cellular Target Engagement (MNA Levels in Cells) A->B Confirms Cell Permeability & Intracellular Activity C Downstream Functional Assays (e.g., Proliferation, Gene Expression) B->C Links Target Inhibition to Cellular Phenotype D In Vivo Efficacy Studies (Disease Models) C->D Translates Cellular Effects to Preclinical Models

Caption: A streamlined workflow for the validation of an NNMT inhibitor.

Section 3: Secondary Potential Targets - An Exploratory Outlook

While NNMT is the most probable target, the nicotinamide scaffold is present in other biologically important molecules, suggesting potential for off-target activities that could also be therapeutically relevant.

Bromodomains

Bromodomains are protein modules that recognize and bind to acetylated lysine residues, particularly on histones.[7] They are considered "readers" of the epigenetic code. Proteins containing bromodomains are involved in transcriptional regulation and have been implicated in cancer and inflammatory diseases. The development of small molecule inhibitors of bromodomains is an active area of research. While structurally distinct from typical bromodomain inhibitors, the presence of a substituted aromatic ring and amide functionality in this compound makes it a candidate for screening against a panel of bromodomains.

Section 4: Data Summary and Future Directions

The therapeutic potential of this compound will be defined by its potency, selectivity, and pharmacokinetic properties. The table below outlines hypothetical but plausible data that would be generated during a target validation campaign for an effective NNMT inhibitor.

Assay Type Parameter Hypothetical Value for an Active Compound Rationale
In Vitro Enzymatic Assay NNMT IC50< 100 nMHigh potency against the primary target.
Cellular Target Engagement MNA Reduction IC50< 500 nMDemonstrates good cell permeability and target engagement.
Cell Proliferation Assay Cancer Cell Line GI500.5 - 5 µMShows functional anti-proliferative effect.
Selectivity Panel Other Methyltransferases> 100-fold selectivityMinimizes off-target effects.
In Vivo Pharmacokinetics Oral Bioavailability> 30%Suitable for oral administration.
In Vivo Efficacy Tumor Growth Inhibition> 50% at a well-tolerated doseDemonstrates potential for clinical translation.

The path forward for this compound involves a systematic execution of the described experimental workflows. A critical aspect will be to assess its selectivity against other methyltransferases and nicotinamide-binding proteins to ensure a favorable therapeutic window.

References

  • van Haren, M.J., et al. (2021). Nicotinamide N-methyltransferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(8), 1993-2003. [Link]

  • van Haren, M.J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656-6667. [Link]

  • PubChem. (n.d.). 2-Bromo-N-methylnicotinamide. National Center for Biotechnology Information. [Link]

  • Muller, S., et al. (2011). Bromodomains as therapeutic targets. Expert Reviews in Molecular Medicine, 13, e29. [Link]

  • Gong, M., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Molecules, 28(23), 7731. [Link]

  • Pharmaceutical Technology. (2024). Nicotinamide N Methyltransferase - Drugs In Development, 2024. [Link]

  • Mahmud, T., et al. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Journal of Applied Sciences, 7(9), 1347-1350. [Link]

  • Ahmad, I., et al. (2022). Ligand-based in silico identification and biological evaluation of potential inhibitors of nicotinamide N-methyltransferase. Journal of Molecular Modeling, 28(8), 223. [Link]

  • UTS. (n.d.). Structural Elucidation, Modification and Anticancer Properties of a Lead Compound Nicotinamide N-Methyltransferase Inhibitor. [Link]

  • Beilstein Journals. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. [Link]

  • ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,5-Dibromo-N-methoxy-N-methylnicotinamide. National Center for Biotechnology Information. [Link]

Sources

The Organic Architect's Keystone: A Technical Guide to 2-Bromo-N-methylisonicotinamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of medicinal chemistry, success often hinges on the strategic selection of molecular building blocks. These intermediates are the unsung heroes that provide the foundational scaffolds upon which complex, biologically active molecules are constructed. 2-Bromo-N-methylisonicotinamide has emerged as a particularly valuable intermediate, offering a versatile platform for generating diverse chemical entities. Its strategic placement of a reactive bromine atom and an N-methylamide group on the isonicotinamide core makes it a powerful tool for lead optimization and the construction of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a particular focus on its role in the development of potent kinase inhibitors, equipping researchers with the knowledge to effectively leverage this key synthetic intermediate.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a substituted pyridine derivative whose value lies in its dual functionality. The pyridine ring is a common motif in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The bromine atom at the 2-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Simultaneously, the N-methylamide group at the 4-position provides a stable, polar functional group that can be crucial for target engagement and modulating physicochemical properties such as solubility and cell permeability. This combination makes this compound a favored building block for creating libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery.

Physicochemical & Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis. The properties of this compound are summarized below. These computed properties, sourced from authoritative databases, provide a baseline for reaction planning and analytical characterization.

PropertyValueSource
IUPAC Name 2-bromo-N-methylpyridine-4-carboxamidePubChem
Molecular Formula C₇H₇BrN₂OPubChem
Molecular Weight 215.05 g/mol PubChem
Canonical SMILES CNC(=O)C1=CN=C(C=C1)BrPubChem
CAS Number 337536-01-3ChemScene
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 41.6 ŲPubChem
LogP (Computed) 0.8PubChem

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its use in multi-step drug development campaigns. The most common and efficient method is the amidation of a 2-bromoisonicotinic acid ester with methylamine. This approach is favored for its high yield and straightforward execution.

Synthetic Pathway Overview

The synthesis begins with a suitable 2-bromoisonicotinic acid precursor, which is first esterified and then reacted with methylamine to form the desired amide. This two-step process is a robust and scalable method for producing high-purity material.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation Start 2-Bromoisonicotinic Acid Ester Methyl 2-bromoisonicotinate Start->Ester MeOH, H+ cat. Product This compound Ester->Product Methylamine (aq.) THF

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures found in the patent literature, ensuring its relevance and reliability for drug discovery applications. This self-validating protocol includes steps for purification and confirmation of the final product.

Reaction: Methyl 2-bromoisonicotinate to this compound

Materials:

  • Methyl 2-bromoisonicotinate (1.0 eq)

  • Methylamine (40% solution in water, 3.0 eq)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of methyl 2-bromoisonicotinate (1 equivalent) in tetrahydrofuran (THF), add a 40% aqueous solution of methylamine (3 equivalents).

  • Reaction Execution: Stir the resulting mixture at room temperature for approximately 2 hours. The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Partition the residue between ethyl acetate (EtOAc) and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by trituration with diethyl ether to afford the product as a white solid. The purity should be confirmed by ¹H NMR and LC-MS analysis.

Expert Insight: The use of an excess of methylamine drives the reaction to completion. The aqueous workup is critical for removing unreacted methylamine and other water-soluble impurities. Trituration is an effective final purification step for this solid product, avoiding the need for column chromatography in many cases and thus improving process efficiency.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of high-value therapeutic agents. A prime example is its use in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors . IRAK4 is a critical enzyme in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a high-priority therapeutic target.

Role in the Synthesis of IRAK4 Inhibitors

In the synthesis of potent IRAK4 inhibitors, this compound serves as the foundational pyridine core. The bromine atom is strategically utilized in a Suzuki-Miyaura cross-coupling reaction to introduce a complex aryl or heteroaryl group, which is often crucial for binding to the kinase.

IRAK4_Synthesis A This compound C Suzuki Coupling Reaction A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D IRAK4 Inhibitor Scaffold C->D Pd Catalyst, Base E Further Functionalization D->E F Final IRAK4 Inhibitor Drug Candidate E->F

Caption: Workflow for IRAK4 inhibitor synthesis using this compound.

Exemplary Protocol: Suzuki Coupling for Scaffold Elaboration

The following protocol, derived from patent literature describing the synthesis of IRAK4 inhibitors, illustrates the practical application of this compound.

Reaction: Suzuki coupling of this compound with a pyrazole boronic acid ester.

Materials:

  • This compound (1.0 eq)

  • 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reagent Preparation: In a reaction vessel, combine this compound (1 equivalent), the pyrazole boronic acid ester (1.1 equivalents), and sodium carbonate (3 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble nitrogen or argon gas through the mixture for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents), to the degassed mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until reaction completion is confirmed by LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to yield the coupled product.

Authoritative Insight: The choice of Pd(dppf)Cl₂ as the catalyst is common for Suzuki couplings involving heteroaryl halides, as the dppf ligand is robust and promotes efficient catalytic turnover. The use of a mixed aqueous-organic solvent system is necessary to dissolve both the organic starting materials and the inorganic base. This reaction masterfully demonstrates how the bromine atom on the starting material is replaced with a complex heterocyclic moiety, rapidly building the molecular complexity required for potent biological activity.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic design in chemical synthesis. It is more than just a simple intermediate; it is an enabling tool that provides a reliable and versatile entry point into novel chemical space. Its proven utility in the synthesis of high-value targets like IRAK4 inhibitors underscores its importance for the drug discovery community. As the demand for novel, highly specific therapeutics continues to grow, the role of well-designed, functionalized building blocks like this compound will only become more critical. Future applications will likely see this scaffold incorporated into a wider range of therapeutic targets, driven by the continuous innovation in cross-coupling technologies and the unending quest for new medicines.

References

  • PubChem Compound Summary for CID 2762473, this compound. National Center for Biotechnology Information. [Link]

  • Geronik, I., et al. (2012). Preparation of pyrazolylpyridinecarboxamides as IRAK4 inhibitors.
  • Wang, Z., et al. (2018). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1104-1109. [Link]

An In-depth Technical Guide to the Discovery and History of N-Methylated Pyridinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy for Researchers, Scientists, and Drug Development Professionals.

Foreword: A Tale of Two Isomers

In the landscape of metabolic regulation and drug discovery, the pyridinecarboxamide scaffold holds a place of significant interest. Central to this story are two positional isomers: nicotinamide (pyridine-3-carboxamide) and isonicotinamide (pyridine-4-carboxamide). While structurally similar, their fates in biological systems and the attention they have garnered from the scientific community are vastly different.

This guide delves into the discovery and history of their N-methylated derivatives. It is crucial to acknowledge at the outset that the vast majority of research, spanning over seventy years, has concentrated on N-methylnicotinamide (MNA) and the enzyme responsible for its creation, Nicotinamide N-methyltransferase (NNMT) .[1][2] The journey of MNA has evolved from its identification as a simple vitamin metabolite to its recognition as a key player in cellular energy, epigenetics, and a therapeutic target for a host of diseases.[1][3]

Conversely, N-methylisonicotinamide remains a character largely in the wings of this scientific drama. While its synthesis is chemically feasible and documented in patent literature as an intermediate, its biological history and the development of its derivatives are not prominent in peer-reviewed research.[4][5]

Therefore, this guide will predominantly focus on the rich and complex history of N-methylnicotinamide and its associated enzyme, NNMT, as this is where the science has overwhelmingly led. We will explore the discovery of this pathway, the evolving understanding of its function, and the modern quest to modulate its activity through the design of novel derivatives.

Part 1: The Foundational Discovery of a Core Metabolic Pathway

The story begins not with a targeted drug discovery program, but with fundamental biochemical exploration. In the 1940s, researchers investigating the metabolism of vitamin B3 (niacin and nicotinamide) identified methylated metabolites in urine, signaling the existence of an enzymatic pathway for nicotinamide clearance.[1] This culminated in 1951 when Giulio Cantoni partially purified the enzyme responsible, Nicotinamide N-methyltransferase (NNMT), marking the first characterization of a methyltransferase activity.[1]

Initially, NNMT was classified simply as a detoxification enzyme, a biochemical means for the liver to process and excrete excess nicotinamide.[2] The enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of nicotinamide. This reaction yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA), a positively charged molecule that is readily excreted.[6]

For decades, this clearance function remained the primary role attributed to NNMT and its product, MNA. The initial discovery was a feat of classical biochemistry, laying the groundwork for a deeper understanding that would take many more years to unfold.

NNMT_Reaction cluster_0 NNMT-Catalyzed Methylation SAM S-Adenosyl-L-methionine (SAM) (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) (Substrate) NAM->NNMT SAH S-Adenosyl-L-homocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (MNA) (Product) NNMT->MNA Inhibitor_Discovery_Flow Target Target Validation (NNMT in Disease) HTS High-Throughput Screening (HTS) Target->HTS Rational Rational Design (Structure-Based) Target->Rational Hit Hit Identification HTS->Hit Rational->Hit LeadGen Hit-to-Lead (SAR Studies) Hit->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Sources

Solubility profile of 2-Bromo-N-methylisonicotinamide in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-N-methylisonicotinamide in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various applications, most notably in the realm of drug discovery and development. Poor aqueous solubility can severely hamper a compound's absorption and bioavailability, while its solubility in organic solvents is paramount for synthesis, purification, and formulation. This guide provides a comprehensive technical overview of the solubility profile of this compound. We will delve into its predicted solubility based on its molecular structure, outline authoritative experimental protocols for precise solubility determination, and discuss the underlying scientific principles. This document is intended for researchers, chemists, and pharmaceutical scientists who require a deep understanding of this compound's solubility characteristics to advance their research and development efforts.

The Critical Role of Solubility in Scientific Research

In the journey of a new chemical entity from the laboratory bench to a potential therapeutic agent, solubility is a fundamental parameter that must be characterized early and accurately.[1][2] Insufficient solubility can lead to a cascade of challenges, including:

  • Compromised Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[3] Low aqueous solubility is a major hurdle in formulation development and can lead to high dose requirements.[3]

  • Inaccurate In Vitro Assay Results: Precipitation of test compounds in biological assay buffers can lead to unreliable and misleading data, masking the true activity or toxicity of a compound.[2][4]

  • Developmental Hurdles: Compounds with poor solubility often pose significant challenges during formulation, leading to increased development timelines and costs.[4]

Therefore, a thorough understanding and a robust dataset of a compound's solubility in various solvents are indispensable for making informed decisions throughout the research and development pipeline.[5]

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first consider its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[6]
Molecular Weight 215.05 g/mol [7]
IUPAC Name 2-bromo-N-methylpyridine-4-carboxamideN/A
CAS Number 337536-01-3[6]
Computed XLogP3 1.2[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]

Note: The IUPAC name provided is for the isonicotinamide (pyridine-4-carboxamide) isomer, consistent with the topic. PubChem CID 121604147 refers to the nicotinamide (pyridine-3-carboxamide) isomer.

The computed XLogP3 value of 1.2 suggests a moderate lipophilicity. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the pyridine nitrogen) indicates the potential for interaction with polar and protic solvents.

Theoretical Solubility Profile: A Structure-Based Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The structure of this compound contains several key functional groups that govern its interactions with different types of solvents:

  • Pyridine Ring: This aromatic, heterocyclic ring is moderately polar. The nitrogen atom is basic and can be protonated in acidic media, forming a cationic salt that would be significantly more soluble in aqueous solutions.

  • N-methylamide Group: This group is polar and capable of participating in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This suggests favorable interactions with polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents like DMSO and DMF.

  • Bromo Substituent: The bromine atom is electron-withdrawing and contributes to the molecule's lipophilicity, potentially enhancing its solubility in non-polar organic solvents like dichloromethane and toluene.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as DMSO and DMF, which can effectively solvate the polar amide group.

  • Moderate Solubility: Expected in lower alcohols like methanol and ethanol, due to hydrogen bonding capabilities.

  • pH-Dependent Aqueous Solubility: Low solubility is expected in neutral water. However, solubility should increase significantly in acidic aqueous solutions (e.g., pH < 4) due to the protonation of the pyridine nitrogen.

  • Low to Sparingly Soluble: Expected in non-polar solvents such as hexanes and toluene, where the polar functional groups would limit dissolution.

Experimental Protocols for Solubility Determination

While theoretical predictions are useful, empirical determination is the gold standard. The two most common methods employed in the pharmaceutical industry are the kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This high-throughput method is typically used in early drug discovery. It measures the concentration at which a compound, initially dissolved in an organic solvent (usually DMSO), precipitates when added to an aqueous buffer.[8][9] This method is fast but may not represent true equilibrium solubility.[8]

  • Thermodynamic Solubility: This method measures the equilibrium concentration of a compound in a saturated solution and is considered the definitive value.[4] It involves adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 16-72 hours).[10] This is the preferred method for late-stage development and formulation studies.[9]

Self-Validating Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the industry-standard shake-flask method for determining thermodynamic solubility, which incorporates self-validating steps to ensure data integrity.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vial roller system with temperature control

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Causality: An excess of solid compound is required to ensure that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[10]

    • Add an excess amount of solid this compound (e.g., ~5 mg) to a vial. The exact mass should be recorded.

    • Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

    • Prepare each sample in duplicate or triplicate for statistical validation.[11]

  • Equilibration:

    • Causality: Extended incubation with agitation is necessary to allow the dissolution process to reach a state of thermodynamic equilibrium.[10] Short incubation times may result in an underestimation of the true solubility.

    • Securely cap the vials and place them on a vial roller or orbital shaker.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[11]

  • Sample Separation:

    • Causality: Undissolved solid must be completely removed from the saturated solution to prevent inflation of the measured concentration. Filtration is a critical step for accuracy.

    • After incubation, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Fit the syringe with a 0.45 µm filter and dispense the filtrate into a clean analysis vial.

  • Quantification:

    • Causality: A robust analytical method like HPLC-UV or LC-MS provides the selectivity and sensitivity needed to accurately quantify the concentration of the dissolved compound.[4]

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Dilute the filtered saturated solution with an appropriate solvent (e.g., acetonitrile/water) to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV or LC-MS.

    • Calculate the concentration of the saturated solution by constructing a calibration curve and applying the dilution factor. The final result is typically reported in mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_quantify 4. Quantification A Weigh excess solid This compound B Add precise volume of solvent A->B C Incubate with agitation (e.g., 24h at 25°C) B->C D Allow solid to settle C->D E Filter supernatant (0.45 µm filter) D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze by HPLC-UV or LC-MS F->H G->H I Calculate solubility (mg/mL) H->I

Caption: Thermodynamic Solubility Determination Workflow.

Illustrative Solubility Data for this compound

The following table presents a hypothetical solubility profile for this compound based on its chemical structure and general principles of solubility. This data is for illustrative purposes only and should be confirmed by experimental measurement using the protocol described above.

SolventSolvent TypePredicted Solubility (µg/mL at 25°C)Qualitative AssessmentRationale
Water (pH 7.0) Polar Protic< 100Sparingly SolubleLimited by lipophilic bromo-aromatic structure.
0.1 M HCl (pH 1.0) Aqueous Acid> 1000SolubleProtonation of basic pyridine nitrogen forms a soluble salt.
Methanol Polar Protic~5,000Moderately SolubleGood hydrogen bonding interactions.
Ethanol Polar Protic~2,000Moderately SolubleSlightly less polar than methanol.
Acetonitrile Polar Aprotic~1,000Sparingly SolubleDipole-dipole interactions.
Acetone Polar Aprotic~8,000SolubleEffective solvation of the polar amide group.
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50,000Freely SolubleStrong hydrogen bond acceptor and highly polar.
N,N-Dimethylformamide (DMF) Polar Aprotic> 50,000Freely SolubleStrong hydrogen bond acceptor and highly polar.
Dichloromethane (DCM) Non-Polar~500Sparingly SolubleFavorable interaction with the bromo-aromatic part.
Toluene Non-Polar< 50InsolubleMismatch in polarity.

Conclusion

The solubility profile of this compound is a multifaceted characteristic governed by its distinct functional groups. Its amphipathic nature, with both polar (amide, pyridine) and non-polar (bromo-aromatic) regions, results in a varied solubility across common laboratory solvents. While theoretical analysis predicts high solubility in polar aprotic solvents like DMSO and pH-dependent solubility in aqueous media, these predictions must be substantiated with rigorous experimental data. The thermodynamic shake-flask method provides a robust and reliable means to generate this critical dataset. A comprehensive understanding of this solubility profile is not merely an academic exercise; it is a fundamental prerequisite for the successful application of this compound in drug discovery, chemical synthesis, and formulation science.

References

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5542.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121604147, 2-Bromo-N-methylnicotinamide. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2020). The Importance of Solubility for New Drug Molecules. ADMET & DMPK, 8(4), 261–266. Retrieved from [Link]

  • D'Souza, R. N. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Safety, handling, and storage of 2-Bromo-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Safe Handling, Storage, and Disposal of 2-Bromo-N-methylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled from safety data for structurally similar compounds, such as other brominated pyridine carboxamides. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, the recommendations herein are based on a conservative assessment of the potential hazards. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

Introduction

This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug development. The presence of the bromine atom and the pyridine ring imparts specific reactivity and potential biological activity, making it a valuable intermediate. However, these same structural features necessitate careful and informed handling to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive technical guide to the safe handling, storage, and disposal of this compound, grounded in established safety protocols for related chemical entities.

Section 1: Compound Identification and Properties

Proper identification is the first step in a robust safety protocol. The key identifiers and physical properties, based on its chemical structure and data from analogous compounds, are summarized below.

Identifier Value
IUPAC Name 2-bromo-N-methylpyridine-4-carboxamide
Synonyms This compound
Molecular Formula C₇H₇BrN₂O
Appearance Likely a white to off-white or yellow solid, based on similar compounds[1].
Primary Use For industrial and scientific research purposes only[2].

Section 2: Hazard Assessment and GHS Classification

Understanding the potential hazards is critical for implementing appropriate safety measures. Based on data from related bromonicotinic acids and amides, this compound should be treated as a hazardous substance. The primary risks are associated with irritation and acute toxicity if ingested.

The likely GHS (Globally Harmonized System) classification is summarized in the following table. The exclamation mark pictogram is the associated hazard symbol[3].

Hazard Class Hazard Statement Signal Word
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation[1].Warning
Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritation[1].Warning
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation[1].Warning

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The primary safety principle is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). Engineering controls, such as fume hoods, are the first line of defense as they remove the hazard at the source.

Engineering Controls: The Rationale
  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles or vapors, which may cause respiratory irritation[4].

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors[2].

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed[5].

Personal Protective Equipment (PPE)

PPE is the user's last line of defense and must be selected carefully to provide adequate protection.

Protection Type Specific PPE Justification and Best Practices
Eye & Face Protection Chemical splash goggles[6].Must be worn at all times when handling the chemical to protect against accidental splashes that can cause serious eye irritation[7].
Skin & Body Protection - Nitrile gloves (or other chemical-resistant gloves)[8].- Laboratory coat[9].- Closed-toe shoes and long pants.Gloves are essential to prevent skin irritation upon contact[1]. Inspect gloves for any tears before use and replace them immediately if compromised. A lab coat protects skin and clothing from contamination[9].
Respiratory Protection NIOSH-approved respirator.A respirator should be used if there is a risk of generating dust or aerosols, especially outside of a fume hood, or if exposure limits are exceeded[2]. All respirator use requires prior medical clearance and fit-testing[10].

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is paramount for safety and experimental reproducibility. The following protocol outlines the key steps for safely handling this compound.

Experimental Protocol: Weighing and Dispensing
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Don all required PPE (lab coat, goggles, gloves).

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or within a ventilated enclosure to contain any airborne particles.

  • Dispensing: Use a spatula to carefully transfer the solid. Avoid actions that could generate dust. If making a solution, add the solid to the solvent slowly.

  • Closure: Promptly and securely close the container cap after dispensing to prevent contamination and accidental spills.

  • Cleanup: Clean any minor spills on the balance or workspace immediately using a damp cloth (if compatible) and dispose of it as hazardous waste.

  • Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water[4].

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling A Don PPE (Coat, Goggles, Gloves) B Verify Fume Hood Functionality A->B C Retrieve from Storage B->C D Weigh & Dispense Compound C->D E Securely Close Container D->E F Clean Workspace & Dispose of Contaminated Wipes E->F G Return to Secure Storage F->G H Remove PPE & Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and for laboratory safety.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area[1][2]. Keeping the compound away from heat, sparks, and open flames is a general best practice for all laboratory chemicals[11]. Some structurally related compounds benefit from refrigeration; if in doubt, storing at 2-8°C is a prudent measure[12].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous and potentially hazardous reactions[4][5].

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Accidental Release and Spill Cleanup
  • Evacuate: Alert others in the immediate area and, if the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood[13].

  • Protect: Wear appropriate PPE, including respiratory protection if necessary[13].

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal[13].

  • Clean: Clean the spill area with a suitable solvent and decontaminate. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures

The following first aid measures should be taken in case of exposure. Seek immediate medical attention in all cases of significant exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[14].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical attention[4].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][15].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1].

Section 7: Waste Disposal

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Disposal Route: The primary method for disposal of brominated organic compounds is through high-temperature incineration at a licensed chemical destruction facility[16].

  • Regulations: Disposal must be conducted in strict accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash[16].

Section 8: References

  • Breckland Scientific Supplies Ltd. (2023). 2-Bromo-2-Methylpropane - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2022). How to quench Pyridine?. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

  • Papaspyrides, C. D., et al. (2023). Removal of Bromine from Polymer Blends.... PMC - NIH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chemical recycling of bromine-terminated polymers.... Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • PubChem. (2025). GHS Classification Summary. Retrieved from [Link]

  • University of California, Merced, Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound?. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Bromo-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-N-methylisonicotinamide, a valuable building block in medicinal chemistry and drug discovery programs. The synthesis proceeds from commercially available 2-bromoisonicotinic acid via an acyl chloride intermediate, followed by amidation with methylamine. This application note details the reaction mechanism, offers a field-proven experimental procedure, and outlines methods for purification and characterization, ensuring a reliable and reproducible outcome for researchers.

Introduction and Scientific Context

The amide bond is a cornerstone of modern pharmaceutical chemistry, present in approximately 25% of all available drugs. Consequently, robust and efficient methods for amide bond formation are of paramount importance. This compound serves as a key heterocyclic scaffold, enabling further structural diversification through cross-coupling reactions at the bromine-substituted position. Its parent structure, nicotinamide, is central to cellular metabolism, and derivatives are explored as inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT), which is implicated in various metabolic diseases and cancers.[1]

This guide addresses the common challenge in amide synthesis where the direct reaction of a carboxylic acid and an amine is often unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[2] To overcome this, our protocol employs a classic and highly effective two-step, one-pot strategy: the activation of the carboxylic acid moiety of 2-bromoisonicotinic acid by converting it into a highly reactive acyl chloride intermediate, which is then readily acylated by methylamine.

Reaction Mechanism: Acyl Chloride-Mediated Amidation

The conversion of a carboxylic acid to an amide via an acyl chloride is a fundamental transformation in organic synthesis.[3][4] The process can be dissected into two primary stages:

  • Activation of the Carboxylic Acid: 2-bromoisonicotinic acid is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is crucial here; it reacts with the chlorinating agent to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. This reagent is the true catalytic species that efficiently converts the carboxylic acid into the highly electrophilic 2-bromoisonicotinoyl chloride. Gaseous byproducts (CO₂, CO, and HCl for oxalyl chloride) are evolved, driving the reaction to completion.

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is not isolated but is reacted in situ with methylamine. Methylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion and forming the stable amide bond. A base, such as triethylamine or an excess of methylamine itself, is required to neutralize the hydrochloric acid (HCl) generated during this step, preventing the protonation of the amine nucleophile.[5]

Materials and Reagents

Proper preparation and handling of reagents are critical for success. All reagents should be of high purity and solvents should be anhydrous unless otherwise specified.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
2-Bromoisonicotinic acidC₆H₄BrNO₂202.0166572-56-3Thermo ScientificStarting material.[6]
Oxalyl Chloride(COCl)₂126.9379-37-8Sigma-AldrichCorrosive and moisture-sensitive. Handle in a fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Fisher ScientificAnhydrous grade, used as a catalyst.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRAnhydrous grade.
Methylamine solutionCH₃NH₂31.0674-89-5Acros Organics2.0 M solution in THF is convenient.
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Sigma-AldrichAnhydrous grade. Used as an HCl scavenger.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Fisher ScientificAqueous solution for workup.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9VWRDrying agent.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Safety First: This procedure involves corrosive and volatile reagents. Perform all steps in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Preparation of the Acyl Chloride Intermediate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoisonicotinic acid (2.02 g, 10.0 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension at room temperature.

  • Carefully add oxalyl chloride (1.30 mL, 1.78 g, 14.0 mmol, 1.4 eq) dropwise to the suspension using a syringe. Caution: Gas evolution (CO, CO₂, HCl) will occur.

  • Add one drop of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Stir the reaction mixture at room temperature for 2-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases. This indicates the complete formation of 2-bromoisonicotinoyl chloride. Do not isolate the intermediate.

Step 2: Amidation Reaction

  • In a separate 250 mL flask, prepare a solution of methylamine. If using a 2.0 M solution in THF, add 7.5 mL (15.0 mmol, 1.5 eq). Add 50 mL of anhydrous DCM and triethylamine (2.80 mL, 2.02 g, 20.0 mmol, 2.0 eq).

  • Cool this amine solution to 0 °C using an ice-water bath.

  • Slowly add the acyl chloride solution prepared in Step 1 to the cooled amine solution dropwise via an addition funnel over 20-30 minutes. Rationale: This slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

  • Quench the reaction by slowly adding 50 mL of deionized water to the flask.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine and methylamine).

    • 50 mL of saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and residual HCl).

    • 50 mL of brine (to remove residual water).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Step 4: Purification

  • The crude product can be purified by recrystallization.[7] A suitable solvent system is ethyl acetate/hexanes.

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected product, this compound, is a white to off-white crystalline solid.[8]

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

Synthesis_Workflow cluster_prep Step 1: Acyl Chloride Formation cluster_reaction Step 2: Amidation cluster_workup Step 3: Workup & Isolation cluster_purify Step 4: Purification & Analysis A 2-Bromoisonicotinic Acid in DCM B Add Oxalyl Chloride + cat. DMF A->B 1.0 eq C Stir at RT for 2-3h B->C 1.4 eq F Add Acyl Chloride Solution Dropwise C->F In situ transfer D Prepare Methylamine + TEA in DCM E Cool to 0°C D->E E->F G Warm to RT, Stir 1-2h F->G H Quench with H₂O I Sequential Washes: 1M HCl, sat. NaHCO₃, Brine H->I J Dry Organic Layer (MgSO₄) I->J K Concentrate in vacuo J->K L Recrystallize (EtOAc/Hexanes) K->L M Characterize Product (NMR, MS, IR) L->M

Caption: Workflow for the synthesis of this compound.

Expected Characterization Data

The identity and purity of the synthesized this compound (C₇H₇BrN₂O, MW: 215.05 g/mol ) should be confirmed by standard analytical techniques.[8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.45 (s, 1H, H-6 pyridine)

    • δ ~8.20 (d, 1H, J=~5 Hz, H-3 pyridine)

    • δ ~7.70 (d, 1H, J=~5 Hz, H-5 pyridine)

    • δ ~6.50 (br s, 1H, N-H)

    • δ ~3.00 (d, 3H, J=~5 Hz, N-CH₃)

  • Mass Spectrometry (ESI+):

    • Expected m/z: 215.0 [M]⁺ and 217.0 [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3300 cm⁻¹ (N-H stretch)

    • ~1650 cm⁻¹ (C=O stretch, Amide I band)

    • ~1540 cm⁻¹ (N-H bend, Amide II band)

References

  • P. T. T. L. et al. (2014). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Available at: [Link]

  • Sabid, M. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available at: [Link]

  • Sabatini, M. (2017). Synthesis of amides using boron catalysts. UCL Discovery. Available at: [Link]

  • Paz, K. et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid. Google Patents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2000). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Wang, H. et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • ACS Publications. (2021). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters. Available at: [Link]

  • OPUS at UTS. (2018). Structural Elucidation, Modification and Anticancer Properties of a Lead Compound Nicotinamide N-Methyltransferase Inhibitor. OPUS at UTS. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 2-bromo-2-methyl-N-o-tolylpropanamide. ResearchGate. Available at: [Link]

  • jOeCHEM. (2019). Making Amides from Carboxylic Acids. YouTube. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-2-bromo-N-(1-phenylethyl)isonicotinamide (3). ResearchGate. Available at: [Link]

Sources

Using 2-Bromo-N-methylisonicotinamide in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Using 2-Bromo-N-methylisonicotinamide in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in academic and industrial settings, particularly in the pharmaceutical and fine chemical sectors for the synthesis of a vast array of organic molecules.[2] Among the diverse building blocks utilized in these transformations, 2-substituted nitrogen-containing heteroaryl organoboranes are of paramount importance for constructing numerous natural products and pharmaceutically relevant compounds.[3] This guide focuses on a key substrate in this class: this compound. Its strategic use in Suzuki-Miyaura coupling provides a direct route to a variety of 2-aryl-N-methylisonicotinamides, which are significant scaffolds in medicinal chemistry and drug discovery.[4][5][6]

This document provides a comprehensive overview of the mechanistic nuances, practical protocols, and optimization strategies for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Considerations: The "Why" Behind the Reaction

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7]

The three fundamental steps are:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[8] The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl.[8]

  • Transmetalation: Following oxidative addition, the organoboron reagent (boronic acid or ester) undergoes transmetalation with the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst and completes the cycle.[7] This step proceeds with retention of stereochemistry.[9]

For N-heterocyclic substrates like this compound, certain challenges can arise. Electron-deficient heteroaryl boron derivatives can exhibit slower rates of transmetalation and may be prone to decomposition via protodeboronation.[3] The presence of the nitrogen atom can also lead to catalyst inhibition through coordination to the palladium center. Therefore, the careful selection of ligands, bases, and reaction conditions is paramount for achieving high yields and purity.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Product Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 2-Aryl-N-methyl- isonicotinamide Reductive_Elimination->Product Aryl_Bromide 2-Bromo-N-methyl- isonicotinamide Aryl_Bromide->Oxidative_Addition Boronic_Acid Ar'-B(OR)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended General Protocol

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids or esters. Optimization may be required for specific substrates.

Reagents and Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or boronic ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃) (1-2 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME)

  • Reaction vessel (e.g., Schlenk tube, microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the boronic acid/ester, the base, and the palladium catalyst and ligand (if used).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath or microwave reactor and stir at the desired temperature for the specified time.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimized Reaction Conditions: A Comparative Overview

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes various reported conditions for the coupling of 2-bromopyridines and related substrates, providing a valuable starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O65-10012-24Hetero(aryl) boronic acids/esters5-89[10][11]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane10012Aryl bromides74-91[3]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)95% EtOH802Arylboronic acidsModerate-Excellent[12]
Pd/C (5)-K₂CO₃ (2)Toluene/H₂O10012Arylboronic acidsGood-Excellent[13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and use anhydrous solvents.- Try a different solvent system (e.g., toluene, DMF).- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).
Protodebromination - Presence of water or protic solvents- Reaction temperature too high- Use rigorously dried solvents and reagents.- Lower the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Thoroughly degas the reaction mixture.- Use a Pd(0) source or add a reducing agent if using a Pd(II) source.[1]
Difficulty in Purification - Co-elution of product with residual boronic acid or byproducts- Perform an aqueous wash with a mild base (e.g., NaHCO₃) to remove excess boronic acid.- Optimize chromatography conditions (e.g., different solvent system).

Workflow for Optimizing a New Suzuki-Miyaura Coupling

When developing a new Suzuki-Miyaura reaction with a novel coupling partner for this compound, a systematic approach to optimization is recommended.

Optimization_Workflow cluster_workflow Optimization Workflow Start Start: New Boronic Acid/Ester Screen_Catalyst Screen Palladium Catalysts (e.g., Pd(dppf)Cl2, Pd(OAc)2/Ligand) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Check_Yield Yield > 80%? Optimize_Temp->Check_Yield Final_Protocol Final Protocol Established Check_Yield->Final_Protocol Yes Re-evaluate Re-evaluate Conditions Check_Yield->Re-evaluate No Re-evaluate->Screen_Catalyst

Caption: A logical workflow for optimizing Suzuki-Miyaura reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly valuable transformation for the synthesis of diverse 2-aryl-N-methylisonicotinamides. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively and efficiently access a wide range of important compounds for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to facilitate the successful implementation of this powerful synthetic tool.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ACS Publications. (2022). Palladium/NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • De Gruyter. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. (2025). (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

  • ResearchGate. (2025). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. [Link]

  • International Journal of Engineering, Science and Mathematics. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • National Institutes of Health. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]

  • ADMET & DMPK. (n.d.). New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]

Sources

Streamlined Synthesis of 2-Aryl-N-methylisonicotinamides via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2-aryl-N-methylisonicotinamides, a scaffold of significant interest in medicinal chemistry. We present a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for its reliability and broad functional group tolerance.[1][2] This document elucidates the underlying reaction mechanism, offers step-by-step procedures for the preparation of starting materials and the core coupling reaction, and discusses key optimization parameters. The content is designed to provide researchers and drug development professionals with the technical insights and practical methodologies required to successfully synthesize this important class of molecules.

Introduction: The Importance of the 2-Arylpyridine Motif

The 2-arylpyridine scaffold, and specifically its isonicotinamide derivatives, are prevalent structural motifs in a vast array of biologically active compounds and pharmaceuticals. Their prevalence stems from the pyridine ring's ability to act as a hydrogen bond acceptor and its capacity for π-stacking interactions, while the appended aryl group allows for fine-tuning of steric and electronic properties to optimize target engagement. The N-methylisonicotinamide functionality further provides a stable, neutral amide group that can participate in crucial hydrogen bonding networks within biological targets. Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging the key C-C bond between the pyridine and aryl rings with high efficiency and selectivity.[1][3] Among these, the Suzuki-Miyaura coupling is particularly favored due to the stability, commercial availability, and low toxicity of its organoboron reagents.[4]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] A base is required to activate the organoboron species, which facilitates the crucial transmetalation step.[4]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (in this case, 2-chloro-N-methylisonicotinamide), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[5]

  • Transmetalation : The aryl group from the activated boronic acid (or ester) is transferred to the Pd(II) center, displacing the halide. The base plays a critical role here, forming a more nucleophilic "ate" complex with the boronic acid, which accelerates the transfer.[4][5]

  • Reductive Elimination : The two organic fragments (the isonicotinamide and the aryl group) on the Pd(II) center are coupled, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The choice of ligand is paramount as it influences the catalyst's stability, reactivity, and the rate of each step in the cycle.[6][7] Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ Active Catalyst OA_Intermediate R¹-Pd(II)L₂(X) Oxidative Adduct Pd0->OA_Intermediate Oxidative Addition (R¹-X) TM_Intermediate R¹-Pd(II)L₂(R²) Transmetalation Product OA_Intermediate->TM_Intermediate Transmetalation (R²-B(OR)₂) TM_Intermediate->Pd0 Reductive Elimination (R¹-R²) Product 2-Aryl-N-methyl- isonicotinamide (R¹-R²) TM_Intermediate->Product Reactant1 2-Chloro-N-methyl- isonicotinamide (R¹-X) Reactant1->OA_Intermediate Reactant2 Arylboronic Acid (R²-B(OR)₂) Reactant2->TM_Intermediate Base Base (e.g., K₂CO₃) Base->TM_Intermediate Activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Chloro-N-methylisonicotinamide (Starting Material)

This protocol details the conversion of 2-chloronicotinic acid to the corresponding N-methylamide, a crucial precursor for the subsequent coupling reaction.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Acid Chloride Formation : To a stirred suspension of 2-chloronicotinic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M) at 0 °C, add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Reaction Monitoring : Progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Amidation : Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methylamine (2.5 eq) dropwise, maintaining the temperature below 10 °C. A precipitate will likely form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup : Quench the reaction by slowly adding saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude 2-chloro-N-methylisonicotinamide can be purified by recrystallization or flash column chromatography on silica gel.[8]

Protocol 2: Palladium-Catalyzed Synthesis of 2-Aryl-N-methylisonicotinamides

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-chloro-N-methylisonicotinamide with various arylboronic acids.

Materials:

  • 2-Chloro-N-methylisonicotinamide (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₃PO₄, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, condenser, inert gas (Nitrogen or Argon) supply

Procedure:

  • Reaction Setup : To a Schlenk flask, add 2-chloro-N-methylisonicotinamide (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., Na₃PO₄, 3.0 eq)[9], and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).[9][10]

  • Degassing : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.[9][10]

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-aryl-N-methylisonicotinamide.[8]

Optimization and Data Presentation

The success of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The conditions provided in Protocol 2 are a robust starting point, but optimization may be required for challenging substrates.

Table 1: Screening of Reaction Conditions for a Model Reaction

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10065
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10092
3Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane10088
4Pd(dppf)Cl₂ (3) - Na₃PO₄ (3) Dioxane/H₂O 100 89 [9][10]
5Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF11078

Yields are representative for the coupling of 2-chloro-N-methylisonicotinamide with phenylboronic acid and are based on literature for similar 2-halopyridine couplings.

Table 2: Substrate Scope with Optimized Conditions

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-methylisonicotinamide91
23-Tolylboronic acidN-Methyl-2-(m-tolyl)isonicotinamide85
34-Fluorophenylboronic acid2-(4-Fluorophenyl)-N-methylisonicotinamide88
42-Thiopheneboronic acidN-Methyl-2-(thiophen-2-yl)isonicotinamide75[9]
54-(Trifluoromethyl)phenylboronic acidN-Methyl-2-(4-(trifluoromethyl)phenyl)isonicotinamide82

Yields are illustrative and based on typical outcomes for Suzuki-Miyaura couplings on pyridine scaffolds.

Experimental Workflow

The overall process, from starting materials to the final, characterized product, follows a logical sequence of synthesis, purification, and analysis.

Workflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Reaction cluster_analysis Phase 3: Purification & Analysis start_mat 2-Chloronicotinic Acid amidation Protocol 1: Amide Formation start_mat->amidation precursor 2-Chloro-N-methyl- isonicotinamide amidation->precursor coupling Protocol 2: Suzuki-Miyaura Coupling precursor->coupling crude_prod Crude Product Mixture coupling->crude_prod purification Flash Column Chromatography crude_prod->purification final_prod Pure 2-Aryl-N-methyl- isonicotinamide purification->final_prod analysis Characterization (NMR, LC-MS, HPLC) final_prod->analysis

Caption: Overall workflow from starting materials to final product analysis.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient degassing (O₂ present); Poor quality base or solvent.Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction setup is thoroughly purged with inert gas. Use anhydrous solvents and finely ground, dry base.
Homo-coupling of Boronic Acid Reaction temperature too high; Catalyst loading too high.Reduce the reaction temperature. Decrease the catalyst loading to 1-2 mol%.
Hydrolysis of Chloro-pyridine Presence of excess water and strong base.Use a non-aqueous base like CsF or KF. Minimize the amount of water in the solvent system if possible, or switch to a different solvent like toluene.
Difficult Purification Co-elution of product with ligand or byproducts.Modify the solvent system for chromatography. Consider a different ligand that may be more easily separated. Perform an acidic or basic wash during workup to remove impurities.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Krasavin, M., et al. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Symmetry.
  • Chen, X., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Unknown Author. (Patent). Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Glorius, F., et al. (2012). Optimization of the pyridine directed direct arylation of 11 a.
  • Itami, K., et al. (2012). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry.
  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)
  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Unknown Author. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com.
  • Unknown Author. (n.d.).
  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Unknown Author. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wang, C., et al. (2017). Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources.
  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Unknown Author. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)
  • Unknown Author. (n.d.). 2-Chloro-N-methylnicotinamide. Synblock.
  • Zhang, H., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters.
  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts.
  • Unknown Author. (Patent). Preparation method of 2-chloronicotinic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-N-methylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification protocols.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. These properties will dictate the choice of solvents and techniques for effective purification.

PropertyValueSignificance for Purification
Molecular Weight 215.05 g/mol Influences diffusion rates and behavior in size-exclusion chromatography.
Structure Pyridine ring with bromo, and N-methylcarboxamide substituentsThe pyridine nitrogen is basic and can interact with acidic media or silica gel. The amide group can participate in hydrogen bonding. The bromine atom adds to the molecular weight and can be a site for side reactions.
Polarity Moderately polarDictates solubility in various organic solvents and the choice of mobile phase in chromatography.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Scenario 1: Low Purity After Initial Work-up

Question: My initial crude product shows multiple spots on TLC after aqueous work-up. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple impurities after the initial extraction is a common issue. The impurities can be broadly categorized as unreacted starting materials, reaction byproducts, and degradation products.

A. Identification of Potential Impurities:

  • Unreacted 2-bromoisonicotinic acid: The starting carboxylic acid is significantly more polar than the desired amide product and should be largely removed by a basic wash (e.g., with aqueous sodium bicarbonate solution).

  • Unreacted coupling agents: If you are using coupling agents like thionyl chloride or EDC/HOBt, these and their byproducts can persist. For instance, if thionyl chloride is used to make the acid chloride in situ, any remaining acid chloride will be quenched during work-up to the carboxylic acid.

  • Excess methylamine: Methylamine is volatile, but it can form salts (e.g., methylammonium chloride) that may be carried through the work-up. An acidic wash can help remove residual methylamine.

  • Hydrolysis product (2-hydroxy-N-methylisonicotinamide): The 2-bromopyridine moiety can be susceptible to hydrolysis, especially under basic conditions or prolonged heating, leading to the formation of the corresponding 2-hydroxypyridine derivative.

  • Isomeric impurities: If the starting material, 2-bromoisonicotinic acid, contains other positional isomers, these will likely be carried through the synthesis.

B. Recommended Purification Strategy:

A multi-step purification approach is often necessary.

dot

Purification_Workflow Crude_Product Crude Product (Post-Work-up) Acid_Wash Acidic Wash (e.g., dilute HCl) to remove basic impurities Crude_Product->Acid_Wash Base_Wash Basic Wash (e.g., sat. NaHCO3) to remove acidic impurities Acid_Wash->Base_Wash Drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) Base_Wash->Drying Filtration_Evaporation Filtration & Solvent Evaporation Drying->Filtration_Evaporation Purification_Choice Choice of Purification Filtration_Evaporation->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization If solid & suitable solvent found Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography If oily or complex mixture Pure_Product Pure 2-Bromo-N- methylisonicotinamide Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Scenario 2: Difficulty with Recrystallization

Question: I am trying to recrystallize my crude this compound, but it either oils out or the recovery is very low. What should I do?

Answer:

Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is key.

A. Causality of Recrystallization Problems:

  • Oiling out: This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors precipitation of a liquid phase over crystal lattice formation.

  • Low recovery: This can be due to the compound having high solubility in the chosen solvent even at low temperatures, or using too much solvent.

B. Troubleshooting Recrystallization:

  • Solvent Screening: A systematic solvent screening is the first step. Test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at their boiling points.

Solvent SystemPolaritySuitability
Hexane/Ethyl AcetateLow to MediumGood starting point. Dissolve in a minimum of hot ethyl acetate and add hexane as an anti-solvent until turbidity appears, then reheat to dissolve and cool slowly.[1]
Dichloromethane/HexaneLow to MediumSimilar to the above, but with a more volatile solvent. Can be effective for less polar impurities.
Ethanol/WaterHighUseful if the compound is highly soluble in ethanol and insoluble in water. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy.
IsopropanolMediumA single solvent system that can sometimes provide good crystals upon slow cooling.
  • Recrystallization Protocol:

    • Step 1: Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair).

    • Step 2: Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

    • Step 3: Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

    • Step 4: Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Step 5: Drying: Dry the crystals under vacuum.

Recrystallization_Decision Start Crude Solid Solvent_Screen Perform Solvent Screen (Solubility at RT and BP) Start->Solvent_Screen Good_Solvent Single Solvent Found? (High solubility hot, low cold) Solvent_Screen->Good_Solvent Single_Solvent_Recrys Recrystallize from Single Solvent Good_Solvent->Single_Solvent_Recrys Yes Solvent_Pair Select Solvent Pair (Soluble in A, Insoluble in B) Good_Solvent->Solvent_Pair No Oiling_Out Product Oils Out? Single_Solvent_Recrys->Oiling_Out Solvent_Pair_Recrys Recrystallize from Solvent Pair (A/B) Solvent_Pair->Solvent_Pair_Recrys Solvent_Pair_Recrys->Oiling_Out Troubleshoot_Oiling Lower cooling rate Use less solvent Try different solvent system Oiling_Out->Troubleshoot_Oiling Yes Low_Recovery Low Recovery? Oiling_Out->Low_Recovery No Troubleshoot_Oiling->Solvent_Screen Troubleshoot_Recovery Use less solvent Ensure complete cooling Evaporate some solvent Low_Recovery->Troubleshoot_Recovery Yes Pure_Crystals Pure Crystals Low_Recovery->Pure_Crystals No Troubleshoot_Recovery->Solvent_Screen

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 2-Bromo-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-N-methylisonicotinamide in palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into overcoming the common challenge of catalyst deactivation. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.

The use of functionalized pyridine scaffolds, such as this compound, is crucial in modern medicinal chemistry. However, the inherent electronic properties and coordinating ability of the pyridine nitrogen and the amide group present unique challenges for palladium catalysis. This guide is structured to address these specific issues in a practical, question-and-answer format, followed by deep-dive troubleshooting workflows.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is stalling, showing low conversion. What's the most likely cause?

Low conversion is often the primary symptom of catalyst deactivation. With a substrate like this compound, the most probable cause is the inhibition of the active palladium catalyst by the pyridine nitrogen atom of either the starting material or the arylated product.[1][2] The lone pair on the nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or significantly less active.[1] This is a well-documented challenge known as "the 2-pyridyl problem" in cross-coupling chemistry.[2]

Q2: I observe a color change in my reaction from a light yellow/orange to a dark brown or black precipitate. What does this indicate?

The formation of a black precipitate is a classic sign of palladium(0) aggregation, commonly known as "palladium black." This indicates that the catalytically active, soluble Pd(0) species is falling out of the catalytic cycle and agglomerating into an inactive, bulk metallic form.[3] This can be triggered by several factors, including:

  • Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is slow, the lifetime of the unstable, ligand-deficient Pd(0) species in solution increases, giving it more time to aggregate.[4][5]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leaving the palladium center coordinatively unsaturated and prone to aggregation.[3]

  • Poor Solubility: If any component of the catalytic system has poor solubility, it can promote the precipitation of palladium species.[6]

Q3: Can the N-methylisonicotinamide functional group itself cause catalyst deactivation?

Yes, while the pyridine nitrogen is often the primary culprit, the amide group can also play a role. The oxygen and nitrogen atoms of the amide can act as chelating ligands, particularly with the adjacent pyridine nitrogen. This can form stable palladacycles that are slow to undergo reductive elimination.[7] Furthermore, under certain basic conditions, the amide N-H bond (if present, though not in this specific molecule) could potentially interact with the catalyst. For N-methyl amides, this is less of an issue, but the coordinating ability of the carbonyl oxygen remains a factor.

Q4: How do I select the optimal palladium precatalyst and ligand to mitigate these issues?

This is a critical decision. The key is to use a ligand that is both electron-rich and sterically bulky.

  • Electron-rich ligands (like Buchwald's biarylphosphines or Josiphos-type ligands) promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][8]

  • Sterically bulky ligands create a congested environment around the palladium center. This steric hindrance discourages the binding of the pyridine nitrogen from the substrate or product, thereby preventing the formation of stable, inactive complexes.[1]

Modern, well-defined palladium precatalysts (e.g., G3 or G4-palladacycles) are often superior to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] These precatalysts form the active LPd(0) species cleanly and efficiently, which can be crucial when dealing with inhibitory substrates like imidazoles or pyridines.[10][11]

Q5: What are the essential best practices for reaction setup to prevent catalyst deactivation?

Vigilance in your experimental setup is paramount.

  • Rigorous Degassing: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also degrade phosphine ligands.[12] Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, moisture can hydrolyze cyanide sources in cyanation reactions, forming HCN which is highly reactive towards Pd(0).[13] It's generally good practice to use dry solvents and reagents.

  • Choice of Base: The base is not just a stoichiometric reagent; it influences the entire catalytic cycle. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu, which can be incompatible with certain functional groups.[14]

In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Substrate/Product Inhibition

The primary deactivation pathway for reactions involving this compound is often direct inhibition by the pyridine nitrogen. The lone pair on the nitrogen competes with the phosphine ligand for a coordination site on the palladium center.

The catalytically active species is typically a 14-electron LPd(0) complex. The pyridine nitrogen of the substrate or, more commonly, the more electron-rich product can coordinate to this species, forming a stable, 16- or 18-electron adduct that is reluctant to enter the catalytic cycle via oxidative addition.

G Active_Catalyst Active LPd(0) Catalyst Oxidative_Addition Oxidative Addition (Desired Path) Active_Catalyst->Oxidative_Addition + Substrate Inactive_Complex_Substrate Inactive Pd(0)-Substrate Complex Active_Catalyst->Inactive_Complex_Substrate + Substrate (Inhibition) Inactive_Complex_Product Inactive Pd(0)-Product Complex (More Stable) Active_Catalyst->Inactive_Complex_Product + Product (Strong Inhibition) Substrate 2-Bromo-N-methyl- isonicotinamide Product Coupled Product Catalytic_Cycle To Catalytic Cycle Oxidative_Addition->Catalytic_Cycle Inactive_Complex_Substrate->Active_Catalyst Reversible Inactive_Complex_Product->Active_Catalyst Slow Reversal

Caption: Substrate/Product Inhibition Pathway.

  • Ligand Screening: This is the most effective strategy. Switch from simple, less bulky ligands (e.g., PPh₃) to more sophisticated biaryl phosphine ligands.

Ligand Type Recommended Ligands Rationale & Application
Buchwald Biarylphosphines SPhos, XPhos, RuPhosExcellent for Suzuki and Buchwald-Hartwig couplings. Their bulkiness shields the Pd center, preventing pyridine coordination.[1]
Josiphos Family (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineOften effective for challenging substrates due to their unique steric and electronic properties.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust bonds with palladium, making them less susceptible to displacement. Can be effective but require careful screening.
  • Solvent and Base Optimization:

    • Solvents: Less polar, aromatic solvents like toluene or dioxane can sometimes disfavor the coordination of the polar pyridine moiety compared to more polar solvents like DMF.

    • Bases: The choice of base can influence the concentration of anionic species in solution, which in turn affects catalyst stability and activity. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often warranted.[14]

This protocol is designed to minimize substrate inhibition.

  • Pre-reaction Catalyst Activation: In a separate, inert-atmosphere glovebox, add the Pd precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2.2 mol%) to a vial. Add a portion of the reaction solvent (e.g., toluene) and stir for 10-15 minutes. This ensures the formation of the active LPd(0) complex before introducing the inhibitory substrate.[10][11]

  • Reaction Setup: To a flame-dried Schlenk flask under Argon, add this compound (1.0 eq), the boronic acid/ester partner (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add the remaining degassed solvent to the Schlenk flask.

  • Initiation: Transfer the pre-activated catalyst solution to the Schlenk flask via syringe.

  • Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

Guide 2: Preventing Palladium Black Formation

The formation of palladium black indicates that the catalyst is falling out of the soluble, molecular catalytic cycle. This is often a kinetic issue where the rate of aggregation competes with the rate of a productive step in the cycle.

Caption: Deactivation via Palladium(0) Aggregation.

  • Enhance Oxidative Addition Rate: The oxidative addition of aryl bromides to Pd(0) is a crucial step.[5] For electron-deficient pyridines, this step can be slow.

    • Increase Temperature: Carefully increasing the reaction temperature can accelerate oxidative addition.

    • Use a More Electron-Rich Ligand: Ligands like SPhos or RuPhos increase the electron density on the palladium, making it more nucleophilic and speeding up its reaction with the aryl bromide.

  • Ensure Ligand Stability:

    • Check Ligand Quality: Ensure your phosphine ligands have not been oxidized during storage. They should be stored under an inert atmosphere.

    • Increase Ligand Loading: A slight excess of the ligand relative to the palladium source (e.g., a 1.1:1 or 1.2:1 ratio of Ligand:Pd) can help suppress the formation of ligand-deficient species that are prone to aggregation.[3]

  • Review Reagent Purity:

    • Trace Impurities: Impurities in reagents or solvents can act as catalyst poisons.[15] For example, sulfur-containing compounds are notorious for poisoning palladium catalysts.[16] Using high-purity, recently purchased reagents can sometimes resolve inexplicable failures.

    • Base Quality: Ensure the base is anhydrous and free-flowing. Clumped bases may indicate hydration, which can introduce unwanted water.

  • Solvent Degassing (Freeze-Pump-Thaw): a. Place the solvent in a robust Schlenk flask with a stir bar. b. Freeze the solvent using a liquid nitrogen bath. c. Once fully frozen, apply a high vacuum for 5-10 minutes. d. Close the flask to the vacuum and thaw the solvent in a water bath. You will see bubbles of dissolved gas escape. e. Repeat this cycle at least three times. f. Backfill the flask with Argon or Nitrogen.

  • Reaction Vessel Purging: a. Assemble your reaction glassware (flame-dried and cooled). b. Subject the empty, sealed flask to at least three cycles of vacuum/inert gas backfill to remove atmospheric oxygen from the vessel and any adsorbed on the glass surfaces.

References
  • Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link]

  • Grushin, V. V. (2010). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Gao, F., et al. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Gillie, A., & Stille, J. K. (1980). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society. [Link]

  • StudySmarter. Catalyst Poisoning: Palladium & Platinum. [Link]

  • Chen, G., Shaughnessy, K. H., & Diao, T. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Sun, S., Sun, S., & Zi, W. (2025). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. Nature Communications. [Link]

  • Reddit User Discussion. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Daugulis, O., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC. [Link]

  • de la Cruz, J. N., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Garrett, C. E., & Prasad, K. (2004). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. Journal of the American Chemical Society. [Link]

  • Pérez-Temprano, M. H., et al. (2014). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate. [Link]

  • Reddit User Discussion. (2016). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Powers, D. C., & Ritter, T. (2011). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. [Link]

  • An, X.-D., et al. (2018). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate. [Link]

  • ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • OUCI. (2024). Nickel and Palladium Catalysis: Stronger Demand than Ever. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Kanbara, T., & Kuwabara, J. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]

  • Dander, J. E., & Garg, N. K. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. [Link]

  • Grushin, V. V. (2010). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. [Link]

  • Stahl, S. S., et al. (2017). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society. [Link]

  • Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]

  • Fors, B. P., & Buchwald, S. L. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [Link]

  • ResearchGate. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • de la Cruz, J. N., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. DSpace@MIT. [Link]

  • Sun, S., et al. (2025). (PDF) Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. ResearchGate. [Link]

  • Eigenberger, G., & Schädlich, K. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Pérez-Temprano, M. H., et al. (2014). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society. [Link]

  • Vantourout, J. C., et al. (2024). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ChemRxiv. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed. [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Reductive elimination. [Link]

  • Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH. [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. [Link]

  • sioc-journal.cn. (n.d.). β-Hydride Elimination in Palladium-Catalyzed Reactions. [Link]

  • Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structural Confirmation: Analyzing 2-Bromo-N-methylisonicotinamide Derivatives with ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Critical Role of Structural Verification in Medicinal Chemistry

In the landscape of modern drug discovery, substituted pyridine scaffolds are of paramount importance due to their prevalence in a vast array of biologically active molecules. Among these, 2-Bromo-N-methylisonicotinamide derivatives serve as crucial intermediates and final compounds in numerous pharmaceutical development programs. The precise placement of substituents on the pyridine ring is fundamental to a compound's pharmacological activity, and thus, unambiguous structural confirmation is a non-negotiable cornerstone of the synthetic process.

This guide provides an in-depth, experience-driven approach to the structural elucidation of this compound derivatives, with a primary focus on the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the underlying principles, present a detailed experimental protocol, and compare the strengths and limitations of ¹H NMR against other common analytical techniques. Our objective is to equip researchers with the practical knowledge to confidently and accurately characterize these important chemical entities.

Part 1: The Fundamentals of ¹H NMR for Substituted Pyridine Systems

Proton NMR spectroscopy is arguably the most powerful and accessible tool for the routine structural analysis of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of each proton. This sensitivity is what allows us to map the structure of a molecule.

For a molecule like this compound, we are primarily interested in three key pieces of information from the ¹H NMR spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups, such as the bromine atom and the carbonyl of the amide group, "deshield" nearby protons, causing their signals to appear at a higher chemical shift (further downfield, to the left)[1][2][3]. Conversely, electron-donating groups "shield" protons, shifting their signals upfield[2]. The aromatic nature of the pyridine ring itself induces a significant downfield shift for its attached protons compared to non-aromatic systems.

  • Integration: The area under each NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative count of the protons in each unique environment.

  • Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbon atoms interact with each other through the intervening chemical bonds, causing their signals to be split into multiple lines (a multiplet). The pattern of this splitting (e.g., doublet, triplet) and the magnitude of the splitting, known as the coupling constant (J, measured in Hertz), provide direct evidence of which protons are neighbors in the molecular structure.[4]

Part 2: Experimental Protocol & Data Interpretation

A reliable result begins with meticulous preparation. The following protocol is a field-proven method for obtaining high-quality ¹H NMR spectra for this class of compounds.

Detailed Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.[5][6][7] The exact amount is not critical for ¹H NMR but should be accurately recorded.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its good dissolving power for many organic compounds and its single residual solvent peak at ~7.26 ppm.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with a residual peak at ~2.50 ppm.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shift scale.[3] Most commercially available deuterated solvents already contain TMS.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

    • Ensure the sample height in the tube is adequate for the spectrometer, typically around 4-5 cm.

  • Instrumental Parameters & Data Acquisition:

    • The analysis should be performed on a Fourier Transform NMR (FT-NMR) spectrometer, with a field strength of 300 MHz or higher providing better signal dispersion and resolution.

    • The instrument's magnetic field is "locked" onto the deuterium signal from the solvent to correct for any field drift during the experiment.

    • The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

    • A standard ¹H NMR pulse sequence is used to acquire the Free Induction Decay (FID) signal. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

    • The acquired FID is then subjected to a Fourier Transform to generate the final frequency-domain NMR spectrum.

Interpreting the Spectrum: A Case Study of this compound

Let's predict and analyze the expected ¹H NMR spectrum for the parent compound, this compound.

Structure and Proton Numbering:

Expected Spectroscopic Features:

Proton(s)IntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale for Chemical Shift and Multiplicity
H3 1HSinglet (or narrow doublet)8.5 - 8.7This proton is adjacent to the electronegative ring nitrogen and is deshielded. It has no vicinal proton neighbors, but may show a small long-range coupling to H5 (⁴J).
H5 1HDoublet of doublets (dd)7.8 - 8.0This proton is coupled to both H6 (³J, ortho coupling) and potentially H3 (⁴J, meta coupling). It is deshielded by the adjacent carbonyl group.
H6 1HDoublet8.3 - 8.5This proton is adjacent to the electronegative ring nitrogen, causing a significant downfield shift. It is coupled to the vicinal proton H5 (³J, ortho coupling). Spectral data for 2-bromopyridine shows the proton adjacent to the nitrogen (H6) is highly deshielded.[9]
NH 1HBroad Singlet (or Quartet)6.0 - 8.0 (variable)The chemical shift is highly dependent on solvent, concentration, and temperature. It will couple to the N-CH₃ protons, potentially appearing as a quartet. This signal can broaden or exchange with trace water/acid.
N-CH₃ 3HDoublet2.9 - 3.1These three protons are equivalent. They are coupled to the single NH proton, resulting in a doublet (according to the n+1 rule). The signal is in the typical range for a methyl group attached to a nitrogen atom.

Note: The exact chemical shifts can vary based on the solvent used and the presence of other substituents on the ring.

This predicted pattern provides a unique fingerprint. Observing a singlet around 8.6 ppm, a doublet of doublets around 7.9 ppm, a doublet around 8.4 ppm, a doublet for the methyl group around 3.0 ppm, and a broad NH signal, all with the correct 1:1:1:1:3 integration ratio, provides powerful evidence for the proposed structure.

Part 3: A Comparative Analysis of Structural Elucidation Techniques

While ¹H NMR is a primary tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Each technique provides a different piece of the puzzle, and their collective data build an irrefutable case.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton framework, connectivity (H-H), stereochemistry.Fast, highly informative, non-destructive, small sample amount needed.[5]Can have overlapping signals in complex molecules; less effective for molecules without protons.
¹³C NMR Carbon backbone, number of unique carbons, chemical environment of carbons.Complements ¹H NMR by showing the carbon skeleton; wider chemical shift range reduces signal overlap.[10]Lower sensitivity requires more sample or longer acquisition time; does not typically show C-C coupling.[10]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely sensitive, provides exact molecular formula, fragmentation can reveal structural motifs.[10][11]Isomeric compounds cannot be distinguished; provides no information on atom connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular skeleton; spectrum can be complex.
X-ray Crystallography Unambiguous 3D structure of the molecule in the solid state.Provides the absolute, definitive structure.Requires a single, high-quality crystal, which can be difficult or impossible to grow; structure may differ from solution conformation.

The synergy of these techniques is illustrated in the workflow below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesize Derivative Purification Purify (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Primary Check C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Proposed_Structure Propose Structure H_NMR->Proposed_Structure Proton Framework Data_Integration Integrate All Data H_NMR->Data_Integration C_NMR->Proposed_Structure Carbon Skeleton C_NMR->Data_Integration MS->Proposed_Structure Molecular Formula MS->Data_Integration IR->Proposed_Structure Functional Groups IR->Data_Integration Proposed_Structure->Data_Integration Final_Structure Confirm Structure Data_Integration->Final_Structure Consistent? Advanced_NMR 2D NMR (if needed) Data_Integration->Advanced_NMR Ambiguous? Advanced_NMR->Data_Integration

Caption: Workflow for structural elucidation.

Part 4: Troubleshooting with Advanced 2D NMR Techniques

Occasionally, the 1D ¹H NMR spectrum may present ambiguities, such as overlapping multiplets or unclear coupling relationships. In these instances, two-dimensional (2D) NMR experiments are invaluable for resolving complex structures.[12][13]

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. A cross-peak between two signals in a COSY spectrum provides direct evidence that those two protons are spin-coupled (typically within 2-3 bonds).[14] This is extremely useful for tracing out the connectivity of the pyridine ring protons.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.[15][16] It allows for the unambiguous assignment of which proton is attached to which carbon, confirming the substitution pattern.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[14] It is powerful for piecing together molecular fragments and confirming the position of substituents, such as the placement of the amide group relative to the bromine atom.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1_NMR ¹H NMR Spectrum (Proton Signals) COSY COSY (¹H-C-H) H1_NMR->COSY correlates HSQC HSQC (¹H-C) H1_NMR->HSQC correlates HMBC HMBC (¹H-C-C) H1_NMR->HMBC correlates C13_NMR ¹³C NMR Spectrum (Carbon Signals) C13_NMR->HSQC correlates C13_NMR->HMBC correlates COSY->H1_NMR correlates Structure Final Confirmed Structure COSY->Structure establishes H-H connectivity HSQC->Structure assigns direct H-C bonds HMBC->Structure connects molecular fragments

Caption: Integration of 2D NMR data for structural confirmation.

Conclusion

Confirming the structure of this compound derivatives is a critical step in the drug development pipeline. ¹H NMR spectroscopy stands out as the primary analytical tool for this task, offering a rapid, detailed, and non-destructive view of the molecule's proton framework. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confidently determine the substitution pattern and overall structure. When combined with complementary techniques like ¹³C NMR and Mass Spectrometry, and supported by advanced 2D NMR experiments when necessary, the resulting structural assignment is placed on an unshakeable foundation of empirical evidence, ensuring the integrity and progression of the research program.

References

  • Chemical shifts - UCL. Available at: [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. Available at: [Link]

  • NMR Sample Preparation - University of Arizona. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • NMR Sample Preparation - Queen's University. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • 2D NMR Experiments - HETCOR - Nanalysis. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum - University of Rochester. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Purity Validation of 2-Bromo-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-Bromo-N-methylisonicotinamide, a crucial building block in medicinal chemistry, rigorous purity assessment is non-negotiable. Relying on a single analytical method, no matter how robust, can create analytical blind spots, potentially overlooking critical impurities. This guide delves into the strategic implementation of orthogonal methods—distinct analytical techniques that measure the same attribute through different physicochemical principles—to construct a comprehensive and trustworthy purity profile for this compound.

The core principle of an orthogonal approach is to mitigate the risk of co-elution or non-detection inherent in any single method.[1] By employing techniques with different separation or detection mechanisms, we create a multi-dimensional view of the sample, significantly enhancing the probability of detecting and accurately quantifying all potential impurities.[2] This guide will compare and contrast three powerful, complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analyte: this compound
  • Structure:

  • IUPAC Name: 2-bromo-N-methylpyridine-4-carboxamide

  • Molecular Formula: C₇H₇BrN₂O

  • Molecular Weight: 215.05 g/mol

Anticipated Impurities: The purity profile of this compound is intrinsically linked to its synthetic pathway. A common route involves the amidation of 2-bromoisonicotinic acid with methylamine. Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 2-bromoisonicotinic acid.

  • By-products: Impurities from the synthesis of 2-bromoisonicotinic acid itself, or by-products from the amidation reaction.[3]

  • Degradants: Hydrolysis of the amide bond to revert to the starting acid, particularly under non-neutral pH conditions during work-up or storage.[4]

  • Residual Solvents: Organic solvents used during reaction and purification (e.g., THF, Dichloromethane, Ethyl Acetate).[5][6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The Rationale: RP-HPLC is the workhorse of pharmaceutical purity analysis for its high resolving power, sensitivity, and quantitative accuracy for a wide range of non-volatile organic molecules.[7] Separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (like C18) and a polar mobile phase. This makes it ideal for separating compounds with even subtle differences in polarity, such as starting materials, the API, and many degradation products.

Experimental Protocol: HPLC Purity of this compound
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 85
      25 85
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of about 0.5 mg/mL.

  • System Suitability (as per ICH Q2(R1)):

    • Inject the sample solution six times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • Purity Calculation:

    • Calculate the purity using the area percentage method. The percentage of any single impurity is the area of that impurity peak divided by the total area of all peaks, multiplied by 100.

Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

The Rationale: HPLC is generally blind to highly volatile and some semi-volatile compounds, most notably residual solvents from the manufacturing process.[8] HS-GC-MS is perfectly suited for this analysis. The "Headspace" technique isolates volatile compounds from the sample matrix, which are then separated by the GC based on their boiling points and interaction with the column's stationary phase. The mass spectrometer provides definitive identification. This method is orthogonal to HPLC as its separation principle is based on volatility, not polarity.

Experimental Protocol: Residual Solvents in this compound
  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.

  • GC-MS Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramped at 10 °C/min to 240 °C and held for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex to dissolve.

Method 3: Quantitative NMR (qNMR)

The Rationale: Quantitative NMR (qNMR) is a powerful primary ratio method of measurement that offers a fundamentally different and highly valuable orthogonal perspective on purity.[9][10] Unlike chromatographic techniques that rely on the response factor of a detector, the integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[11] By adding a certified internal standard of known purity and concentration, one can directly calculate the absolute purity (or assay) of the target compound without needing reference standards for the impurities themselves.[12] This makes it an excellent tool for verifying the purity value obtained from HPLC and for quantifying impurities that may not have a chromophore for UV detection.[13][14]

Experimental Protocol: qNMR Purity of this compound
  • Instrumentation: NMR Spectrometer (400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters:

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated (typically D1 ≥ 30 seconds for accurate quantification).

      • Acquire with a 90° pulse.

      • Collect at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved, unique signal for this compound (e.g., one of the aromatic protons) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • P_std = Purity of the internal standard

Data Comparison and Workflow

The true power of the orthogonal approach lies in the synthesis of data from all three methods. A comprehensive purity assessment is achieved by cross-validating the results.

Parameter HPLC GC-MS qNMR
Principle Polarity-based separationVolatility-based separationNuclear spin properties
Primary Target Non-volatile organic impurities, degradantsResidual solvents, volatile by-productsAbsolute purity (assay), structural confirmation
Quantification Relative (Area %), requires reference standards for absolute quantificationSemi-quantitative/Quantitative, requires standardsAbsolute, requires certified internal standard
Strengths High resolution, high sensitivity for UV-active compounds.Excellent for volatile impurities, definitive identification via MS.Primary method, no chromophore needed, provides structural info.
Limitations May miss non-UV active or volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than HPLC, potential for peak overlap.
Visualizing the Orthogonal Workflow

OrthogonalValidationWorkflow

LogicalRelationship center Total Purity Profile hplc HPLC (Related Substances) center->hplc complements gcms GC-MS (Residual Solvents) center->gcms complements qnmr qNMR (Assay & Identity) center->qnmr confirms hplc->gcms orthogonal to gcms->qnmr orthogonal to qnmr->hplc orthogonal to

Conclusion: A Self-Validating System

References

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. Available at: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available at: [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. Available at: [Link]

  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. Available at: [Link]

  • A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. PubMed. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Labsolution. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PubMed Central. Available at: [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Method for synthesizing potential impurities in production of tenofovir alafenamide hemifumarate. Google Patents.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Available at: [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Available at: [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. Available at: [Link]

  • 2-Bromo-N-methylnicotinamide. PubChem. Available at: [Link]

  • 2-bromo-N-methylpentanamide. PubChem. Available at: [Link]

  • 2,5-Dibromo-N-methoxy-N-methylnicotinamide. PubChem. Available at: [Link]

  • 2-bromo-N-(2-methylphenyl)prop-2-enamide. PubChem. Available at: [Link]

  • Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 2-Bromo-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and drug development. The pyridine motif is a prevalent scaffold in a vast array of pharmaceuticals, and the ability to selectively introduce molecular diversity at specific positions is critical for optimizing biological activity, pharmacokinetic properties, and safety profiles. 2-Bromo-N-methylisonicotinamide is a valuable building block, offering a reactive handle at the C2 position for the introduction of new carbon-carbon and carbon-heteroatom bonds. The choice of catalyst is paramount to the success of these transformations, dictating reaction efficiency, substrate scope, and functional group tolerance.

This guide provides a head-to-head comparison of leading catalytic systems for the functionalization of this compound and related 2-bromopyridine derivatives. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide a detailed protocol for a representative transformation.

I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium catalysis is arguably the most versatile and widely employed method for the functionalization of aryl halides.[1][2] Its high efficiency, broad functional group tolerance, and the extensive library of available ligands make it the first choice for many critical bond formations.

A. Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a titan of C-C bond formation.[3][4] For substrates like this compound, it allows for the direct installation of aryl and heteroaryl groups.

Mechanistic Rationale: The efficacy of the Suzuki coupling hinges on a well-understood catalytic cycle.[1][5] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate the rate-limiting oxidative addition step and promote the crucial reductive elimination step, leading to higher yields and faster reactions, often at lower catalyst loadings. The base plays a key role in activating the boronic acid for transmetalation.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X (L₂) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)₂ + Base) pd_complex->transmetalation R-B(OR)₂ pd_intermediate Ar-Pd(II)-R (L₂) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Figure 1: Catalytic Cycle for the Suzuki-Miyaura Coupling.
B. Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The introduction of an alkyne moiety is a powerful strategy for generating intermediates that can undergo further transformations (e.g., click chemistry, cyclizations). The Sonogashira coupling provides a direct route to 2-alkynylpyridines.[6][7]

Mechanistic Rationale: This reaction typically employs a dual catalytic system of palladium and copper(I).[8][9] The palladium catalyst undergoes oxidative addition into the C-Br bond, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X (L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_intermediate Ar-Pd(II)-C≡CR (L₂) pd_complex->pd_intermediate Transmetalation pd_intermediate->pd0 Catalyst Regeneration product Ar-C≡CR pd_intermediate->product Reductive Elimination cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR alkyne->cu_catalyst Base

Figure 2: Dual Catalytic Cycles of the Sonogashira Coupling.
C. Buchwald-Hartwig Amination for C–N Bond Formation

The formation of C-N bonds via cross-coupling is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination offers a general and highly efficient method for coupling aryl halides with a wide range of amines.

Mechanistic Rationale: Similar to other palladium-catalyzed couplings, the cycle involves oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) and appropriate bulky phosphine ligands is crucial for high yields.

D. Cyanation for C–CN Bond Formation

The nitrile group is a versatile functional group that can be hydrolyzed to carboxylic acids or amides, or reduced to amines. Palladium-catalyzed cyanation provides a direct method for its introduction.[10][11]

Mechanistic Rationale: This transformation can be achieved using various cyanide sources, with less toxic options like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being preferred over alkali metal cyanides.[10][12] The catalytic cycle is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation of the cyanide group, and reductive elimination.

II. Copper-Catalyzed Reactions: A Cost-Effective Alternative

Copper catalysis, particularly for C-N bond formation (Ullmann and Goldberg reactions), represents a more economical alternative to palladium.[13][14] Modern advancements have led to milder reaction conditions and broader substrate scope.

Mechanistic Rationale: Copper-catalyzed aminations are believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction of 2-bromopyridine with a Cu(I) catalyst, in the presence of a suitable ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), is thought to generate a Cu(III) intermediate via oxidative addition.[14][15] This is followed by reductive elimination to form the C-N bond. These reactions often work well for electron-deficient aryl halides.[13]

III. Nickel-Catalyzed Reactions: Emerging Power and Unique Reactivity

Nickel catalysts have gained significant traction as a cheaper, earth-abundant alternative to palladium.[16] They often exhibit unique reactivity, enabling transformations that are challenging for palladium, such as the coupling of less reactive electrophiles.[16][17]

Mechanistic Rationale: Nickel can participate in catalytic cycles involving Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways.[18] This allows for a diverse range of transformations, including reductive couplings of two different electrophiles (cross-electrophile coupling), which avoids the need to pre-form organometallic reagents.[17][19] For the functionalization of 2-halopyridines, nickel catalysts in combination with a reducing agent like zinc or manganese can effectively promote homo- and cross-coupling reactions.[20][21]

IV. Head-to-Head Performance Comparison

The following table summarizes the performance and key characteristics of different catalytic systems applicable to the functionalization of this compound, based on data from analogous 2-bromopyridine systems.

Reaction Type Catalyst System Typical Conditions Cat. Loading Yield Range Advantages Disadvantages Ref.
Suzuki-Miyaura Pd(OAc)₂ / SPhosToluene, K₃PO₄, 80-110 °C, 2-12 h1-2 mol%85-98%High yields, broad scope, high functional group toleranceCatalyst/ligand cost, residual Pd concerns[3]
Sonogashira Pd(PPh₃)₄ / CuIDMF/Et₃N, 80-100 °C, 3-6 h2-5 mol% Pd, 5-10 mol% CuI70-95%Direct alkynylation, mild conditionsRequires copper co-catalyst, potential for alkyne homocoupling[6][7]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosDioxane, NaOt-Bu, 100 °C, 12-24 h1-3 mol%75-95%Wide range of N-nucleophiles, high efficiencyStrong base required, sensitive to air/moistureN/A
Cyanation Pd(OAc)₂ / XantPhosDMF, Zn(CN)₂, 130 °C, 12-17 h2-5 mol%70-85%Access to versatile nitrile group, uses less toxic cyanide sourceHigh temperatures often required, potential for catalyst poisoning[10][12]
Amination (Ullmann) Cu₂O / DMEDAEthylene Glycol, K₂CO₃, 60-100 °C, 4-16 h5-10 mol%70-90%Low cost, effective for amination with aqueous ammoniaHigher catalyst loading, can require higher temperatures[13][15]
Cross-Coupling NiBr₂(bpy) / MnDMF, 60-80 °C, 12 h5-10 mol%60-85%Low-cost metal, unique reactivity (e.g., reductive coupling)Often higher catalyst loading, can be sensitive to substrate[19][21]

V. Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the arylation of this compound with phenylboronic acid.

Experimental_Workflow start Start: Assemble Glassware reagents Add Reagents: 1. This compound (1 eq) 2. Phenylboronic Acid (1.2 eq) 3. K₃PO₄ (2.5 eq) start->reagents solvent Add Solvent: Toluene (5 mL/mmol) reagents->solvent degas Degas Mixture (Argon bubbling, 15 min) solvent->degas catalyst Add Catalyst System: Pd(OAc)₂ (2 mol%) SPhos (4 mol%) degas->catalyst heat Heat to 100 °C (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O, Brine heat->workup purify Purify: Dry (Na₂SO₄), Concentrate, Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 3: Workflow for a Typical Suzuki-Miyaura Coupling Experiment.

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and anhydrous K₃PO₄ (2.5 mmol, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe.

  • Degassing: Bubble argon through the stirred suspension for an additional 15 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: In a single portion, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask under a positive flow of argon.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

VI. Conclusion and Future Outlook

The functionalization of this compound is readily achievable through a variety of robust catalytic methods.

  • Palladium-based systems , particularly for Suzuki-Miyaura and Sonogashira couplings, remain the gold standard due to their high efficiency and broad functional group tolerance.

  • Copper-catalyzed amination offers a cost-effective and practical alternative for constructing C-N bonds.

  • Nickel catalysis is a rapidly advancing field that provides an economical option and enables unique synthetic pathways, making it an attractive area for further exploration.

The optimal choice of catalyst will ultimately depend on the specific transformation desired, cost considerations, and the complexity of the coupling partners. As catalytic technologies continue to evolve, we can anticipate the development of even more efficient, sustainable, and versatile methods for the functionalization of this important heterocyclic building block.

References

  • Elmkaddem, M. K., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Kaur, N., & Kishore, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33357-33383. Available at: [Link]

  • Wang, L., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 78(10), 4936-4943. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron, 71(35), 5846-5852. Available at: [Link]

  • Nagy, V., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4991. Available at: [Link]

  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Available at: [Link]

  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1797. Available at: [Link]

  • Renaud, J.-L., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications. Available at: [Link]

  • Das, S., et al. (2022). Mesoionic N-heterocyclic olefin catalysed reductive functionalization of CO2 for consecutive N-methylation of amines. Nature Communications, 13, 4192. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Pérès, V., et al. (2011). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. ResearchGate. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E, 68(Pt 1), o192. Available at: [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wang, L., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Ichiishi, N., et al. (2014). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Communications, 50(81), 12111-12114. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Gandeepan, P., et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(16), 10745-10762. Available at: [Link]

  • Leksakov, D. M., et al. (2024). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. ResearchGate. Available at: [Link]

  • Jana, R., et al. (2015). Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. Organic Chemistry Frontiers, 2(5), 537-553. Available at: [Link]

  • Urch, C. J. (2004). Process for the preparation of 2-cyanopyridines. Google Patents.
  • Kaur, N., & Kishore, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available at: [Link]

  • Johnson Matthey. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available at: [Link]

  • Levray, V., et al. (2024). Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines. Molecules, 29(21), 4991. Available at: [Link]

  • Gosmini, C., et al. (2004). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 69(18), 6041-6044. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Bromo-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-N-methylisonicotinamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

Anticipated Hazard Profile:

Hazard CategoryPotential EffectsRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][4]Brominated and N-methylated pyridine derivatives often exhibit moderate toxicity.
Skin Corrosion/Irritation Causes skin irritation.[1][2]A common characteristic of halogenated aromatic compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[2]The pyridine and amide functionalities can be irritating to mucous membranes.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of fine dust or powder can irritate the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[5][6]
Hands Nitrile or Neoprene GlovesFor incidental contact, nitrile gloves are suitable. For direct handling or potential for splashing, neoprene gloves are recommended.[6] Gloves should be inspected before use and changed immediately if contaminated.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required to protect against skin exposure.[6]
Respiratory NIOSH-approved RespiratorIf handling the compound as a powder outside of a certified fume hood, or if aerosolization is possible, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5]

Operational Workflow for Handling this compound

The following workflow is designed to ensure a safe and efficient process from receipt of the compound to its final disposal.

Operational Workflow Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area Designate and Prepare a Well-Ventilated Work Area (Fume Hood) Gather_PPE Assemble and Inspect All Necessary PPE Prep_Area->Gather_PPE Review_SDS Review SDS of Structurally Similar Compounds Gather_PPE->Review_SDS Weighing Weigh Compound in Fume Hood Review_SDS->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction in a Closed System Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Segregate_Waste Segregate Solid and Liquid Hazardous Waste Decontaminate->Segregate_Waste Label_Waste Properly Label Waste Containers Segregate_Waste->Label_Waste Dispose Dispose of Waste According to Institutional Guidelines Label_Waste->Dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

3.1. Preparation

  • Work Area Designation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • PPE Adornment: Before handling the compound, put on all required PPE as outlined in the table above.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[6] Have a spill kit readily available that includes an absorbent material suitable for chemical spills.

3.2. Weighing and Aliquoting

  • Tare the Balance: Place a clean, dry weighing vessel on the analytical balance within the fume hood and tare it.

  • Dispense the Compound: Carefully dispense the desired amount of this compound into the weighing vessel. Avoid creating dust. If the compound is a fine powder, consider using a spatula with a damp tip (with a compatible solvent) to minimize aerosolization.

  • Seal the Container: Immediately and securely close the main container of the compound.

3.3. Dissolution and Reaction

  • Solvent Addition: Add the desired solvent to the vessel containing the this compound.

  • Mixing: Use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the reaction vessel is properly assembled and vented within the fume hood.

Spill Management and Decontamination

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: If the spill is large or outside of the fume hood, evacuate the immediate area and alert your supervisor and institutional safety personnel.

  • Containment (for small spills in a fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with a suitable absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a soap and water solution.

    • All materials used for decontamination should be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any associated waste is crucial for environmental protection and laboratory safety.

5.1. Waste Segregation

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[8]

5.2. Container Labeling

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Harmful")

  • The date of accumulation

5.3. Final Disposal

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour any waste containing this compound down the drain.[1][8]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromoisonicotinic acid.
  • ECHEMI. (n.d.). 5-Bromo-N-methyl-nicotinamide SDS.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 5-Bromo-2-methoxynicotinic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet: N-Methylnicotinamide.
  • Cayman Chemical. (2025, August 19). Safety Data Sheet: N-Methylnicotinamide.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure: Bromine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Reddit. (2025, June 15). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Loba Chemie. (2023, December 6). Safety Data Sheet: Pyridine for HPLC / UV Spectroscopy.
  • ResearchGate. (2025, August 6). Flame Retardant Contamination of Firefighter Personal Protective Clothing – a Potential Health Risk for Firefighters.
  • Thermo Fisher Scientific. (2018, October). Safety Data Sheet: Pyridine.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: Methyl 2-bromobutyrate.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet: 2-Bromo-N-isopropylacetamide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.